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  • Product: N-(5-amino-2-chlorophenyl)methanesulfonamide
  • CAS: 1156530-66-3

Core Science & Biosynthesis

Foundational

N-(5-amino-2-chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Scope: Structural elucidation, chemoselective synthetic methodologies, and downstream applications. Executive Summary In the landscape of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Scope: Structural elucidation, chemoselective synthetic methodologies, and downstream applications.

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aniline derivatives serve as indispensable building blocks. N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS: 1156530-66-3) is a prime example of a bifunctional scaffold. It features a hydrogen-bond-donating/accepting methanesulfonamide moiety, a sterically directing ortho-chloro substituent, and a highly nucleophilic meta-amino group. This specific substitution pattern makes it a privileged intermediate for synthesizing triazolone-based herbicides[1] and targeted pharmaceutical agents, including Hedgehog signaling pathway inhibitors[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical descriptions. Herein, we dissect the causality behind the chemoselective synthesis of this compound and provide self-validating protocols designed to ensure high fidelity in your laboratory workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical parameters of N-(5-amino-2-chlorophenyl)methanesulfonamide is critical for predicting its behavior in chromatographic purification and downstream biological assays. The electron-withdrawing nature of the sulfonamide and chloro groups modulates the pKa of the molecule, while the free amino group provides a versatile handle for electrophilic trapping.

Table 1: Quantitative Physicochemical Data
ParameterSpecification
Chemical Name N-(5-amino-2-chlorophenyl)methanesulfonamide
CAS Registry Number 1156530-66-3
Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Monoisotopic Mass 220.00732 Da[3]
SMILES CS(=O)(=O)NC1=C(C=CC(=C1)N)Cl[3]
InChIKey OHRWLUAIBLJRNI-UHFFFAOYSA-N[3]
Predicted CCS ([M+H]+) 142.2 Ų[3]

Synthetic Methodology & Mechanistic Pathways

The de novo synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide from 2-chloro-5-nitroaniline requires strict chemocontrol. A common pitfall in this workflow is the accidental hydrodehalogenation of the aryl chloride during the nitro-reduction phase. To circumvent this, we employ a two-step sequence utilizing a Béchamp-type single-electron transfer reduction.

Step-by-Step Protocol: Chemoselective Synthesis
Phase 1: Sulfonylation of 2-chloro-5-nitroaniline
  • Causality & Reagent Selection: Pyridine is selected over triethylamine because it serves a dual function. It acts as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate with methanesulfonyl chloride (MsCl).

  • Procedure:

    • Dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add anhydrous pyridine (1.5 eq) and cool the reaction vessel to 0°C using an ice-water bath.

    • Introduce methanesulfonyl chloride (1.2 eq) dropwise. The controlled addition mitigates the exothermic nature of the sulfonylation.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system. The complete disappearance of the bright yellow starting material spot confirms full conversion to N-(2-chloro-5-nitrophenyl)methanesulfonamide. 5. Quench with 1N HCl, extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo.

Phase 2: Chemoselective Nitro Reduction
  • Causality & Reagent Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously prone to cleaving the critical C2-chlorine bond. To preserve the halogen while fully reducing the nitro group, we utilize Iron powder and Ammonium Chloride. This provides a mild, chemoselective electron transfer process that leaves the aryl chloride intact.

  • Procedure:

    • Suspend the N-(2-chloro-5-nitrophenyl)methanesulfonamide intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

    • Add Iron powder (5.0 eq, ~325 mesh) and Ammonium Chloride (NH4Cl, 2.0 eq).

    • Heat the heterogeneous mixture to 80°C (reflux) with vigorous stirring for 2–3 hours.

  • Self-Validation Checkpoint 2: Pull an aliquot and analyze via LC-MS. The reaction is complete when the [M+H]+ peak shifts entirely to m/z 221.01, indicating the formation of the target aniline[3]. 4. Filter the hot mixture through a Celite pad to remove the iron sludge, washing the cake thoroughly with hot ethanol. 5. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry, and evaporate to yield the final product.

Synthesis A 2-chloro-5-nitroaniline (Starting Material) B N-(2-chloro-5-nitrophenyl) methanesulfonamide (Intermediate) A->B MsCl, Pyridine, DCM 0°C to RT C N-(5-amino-2-chlorophenyl) methanesulfonamide (Target Compound) B->C Fe powder, NH4Cl EtOH/H2O, 80°C (Chemoselective)

Fig 1: Two-step chemoselective synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide.

Applications in Drug Discovery & Agrochemicals

The strategic placement of the functional groups on this scaffold allows for divergent application pathways.

Agrochemical Development: In the agricultural sector, this compound is a critical precursor for the synthesis of triazolone herbicides. Specifically, it is utilized in the developmental pipelines for analogs of sulfentrazone, where the free amino group undergoes cyclization to form the active 1,2,4-triazol-5(4H)-one pharmacophore[1].

Pharmaceutical Development: In medicinal chemistry, the scaffold is heavily utilized in the design of kinase inhibitors and Hedgehog signaling pathway antagonists[2]. The methanesulfonamide group acts as a potent hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases or the transmembrane domains of the Smoothened (Smo) receptor. The C5-amino group serves as an optimal vector for extending the molecule into solvent-exposed regions via amide coupling or Buchwald-Hartwig amination.

Applications Target N-(5-amino-2-chlorophenyl) methanesulfonamide Agro Triazolone Herbicides (e.g., Sulfentrazone analogs) Target->Agro Triazolone ring formation at C5-amino group Pharma Kinase & Hedgehog Inhibitors (e.g., Pyridyl derivatives) Target->Pharma Amide coupling / SNAr at C5-amino group

Fig 2: Divergent application pathways in agrochemical and pharmaceutical development.

Analytical Validation Protocols

To ensure the structural integrity and purity of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS/MS (Electrospray Ionization, Positive Mode): The mass spectrum must exhibit a primary [M+H]+ adduct at m/z 221.01[3]. Crucially, the isotopic pattern must display a characteristic 3:1 ratio corresponding to the 35Cl and 37Cl isotopes, definitively proving that the aryl chloride bond was not cleaved during reduction.

  • 1H NMR (DMSO-d6, 400 MHz):

    • A sharp singlet at ~3.0 ppm (3H) corresponding to the methanesulfonamide methyl group.

    • Three distinct aromatic protons exhibiting an ABX spin system, confirming the 1,2,4-substitution pattern.

    • Two broad, exchangeable singlets at ~5.5 ppm (2H, aniline NH2) and ~9.5 ppm (1H, sulfonamide NH).

References

  • Title: N-(5-amino-2-chlorophenyl)methanesulfonamide (C7H9ClN2O2S) - PubChemLite Source: uni.lu URL: [Link]

  • Source: google.com (Google Patents)
  • Title: PYRIDYL INHIBITORS OF HEDGEHOG SIGNALLING - EP 1789390 B1 Source: epo.org (European Patent Office) URL: [Link]

Sources

Exploratory

N-(5-amino-2-chlorophenyl)methanesulfonamide PubChem CID 18789753

Executive Summary: The "Privileged" Kinase Scaffold N-(5-amino-2-chlorophenyl)methanesulfonamide (CID 18789753) represents a critical pharmacophore in modern medicinal chemistry, specifically within the realm of Fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Kinase Scaffold

N-(5-amino-2-chlorophenyl)methanesulfonamide (CID 18789753) represents a critical pharmacophore in modern medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.[1]

While structurally similar to the core scaffolds of blockbuster BRAF inhibitors like Dabrafenib and Vemurafenib , this specific methanesulfonamide variant offers distinct physicochemical properties. Unlike the lipophilic benzenesulfonamides found in first-generation inhibitors, the methanesulfonamide moiety provides a lower molecular weight (MW) and distinct hydrogen-bonding geometry, often used to optimize solubility and metabolic stability in lead optimization campaigns targeting the MAPK/ERK signaling pathway .[1]

This guide details the validated synthesis, purification, and application of this scaffold, emphasizing high-purity isolation for downstream coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates predicted and experimental values to establish a baseline for identification.

PropertySpecification
IUPAC Name N-(5-amino-2-chlorophenyl)methanesulfonamide
PubChem CID 18789753
Molecular Formula C₇H₉ClN₂O₂S
Molecular Weight 220.68 g/mol
Exact Mass 220.007 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in Water
pKa (Predicted) Sulfonamide NH: ~9.5
LogP (XLogP3) 1.4 (Moderate Lipophilicity)
H-Bond Donors 2 (Aniline -NH₂, Sulfonamide -NH-)
H-Bond Acceptors 3 (Sulfonyl oxygens, Nitrogen lone pairs)

Strategic Synthesis: The Nitro-Reduction Pathway[1]

The most reliable route to high-purity N-(5-amino-2-chlorophenyl)methanesulfonamide avoids the regioselectivity issues of direct chlorination or sulfonylation of the aniline.[1] Instead, we utilize the reduction of the corresponding nitro-precursor .

Retrosynthetic Analysis

The target molecule is assembled by reducing N-(2-chloro-5-nitrophenyl)methanesulfonamide .[1] This precursor is accessible via the sulfonylation of 2-chloro-5-nitroaniline with methanesulfonyl chloride (MsCl).[1]

Reaction Pathway Diagram

The following directed graph illustrates the chemical transformation and the critical decision nodes for the synthesis.

SynthesisPathway Start 2-Chloro-5-nitroaniline Reagent1 MsCl / Pyridine (Sulfonylation) Start->Reagent1 0°C to RT Intermediate N-(2-chloro-5-nitrophenyl) methanesulfonamide Reagent1->Intermediate 90% Yield Reagent2 H2 (g) / Pd-C (Catalytic Hydrogenation) Intermediate->Reagent2 MeOH/THF Target N-(5-amino-2-chlorophenyl) methanesulfonamide (CID 18789753) Reagent2->Target Reduction Downstream Kinase Inhibitor Library Generation Target->Downstream Urea Coupling

Figure 1: Synthetic pathway from commercially available nitroaniline precursors to the target scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of the Nitro Intermediate

Rationale: Pyridine acts as both the solvent and the acid scavenger (base) to neutralize the HCl generated during sulfonylation.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2-chloro-5-nitroaniline (10.0 g, 58 mmol) and anhydrous Pyridine (50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (4.9 mL, 63 mmol, 1.1 eq) over 20 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Quench: Pour the reaction mixture into ice-cold 1N HCl (200 mL) to precipitate the product and remove pyridine.

  • Isolation: Filter the resulting precipitate, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: ~13.0 g (90%) of N-(2-chloro-5-nitrophenyl)methanesulfonamide.[1]

Step 2: Catalytic Hydrogenation (Target Synthesis)

Rationale: Catalytic hydrogenation (Pd/C) is preferred over Fe/AcOH or SnCl₂ for pharmaceutical intermediates to avoid heavy metal residues that complicate downstream biological assays.

  • Solvent System: Dissolve the nitro intermediate (5.0 g, 20 mmol) in a mixture of MeOH:THF (1:1, 100 mL) . The THF ensures complete solubility of the starting material.

  • Catalyst: Carefully add 10% Pd/C (500 mg, 10 wt% loading) under a nitrogen stream. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm) and stir vigorously at RT for 12 hours.

  • Monitoring: LC-MS should show the disappearance of the Nitro peak (M+H ~251) and appearance of the Amine peak (M+H ~221).

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude off-white solid.

Purification & Quality Control Workflow

Achieving >98% purity is essential for this compound, as the free amine is oxidation-sensitive.

WorkupFlow Crude Crude Reaction Mixture (MeOH/THF) Filter Celite Filtration (Remove Pd/C) Crude->Filter Evap Rotary Evaporation Filter->Evap Residue Solid Residue Evap->Residue Recryst Recrystallization (EtOH or IPA) Residue->Recryst Purification Dry Vacuum Drying (40°C, P2O5) Recryst->Dry QC QC: NMR, LC-MS, HPLC Dry->QC

Figure 2: Purification workflow ensuring removal of catalyst and solvent residues.[1]

Analytical Criteria (Self-Validation)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the downfield aromatic protons characteristic of the nitro group. The amine protons (-NH₂) should appear as a broad singlet around 5.0–5.5 ppm. The methyl group of the sulfonamide (-SO₂CH₃) appears as a sharp singlet at ~3.0 ppm.

  • LC-MS: Single peak at m/z 221.0 [M+H]⁺.[2]

Medicinal Chemistry Applications

This scaffold is a versatile building block. The 5-amino group is a nucleophile ready for "capping" to create libraries of kinase inhibitors.

Urea Formation (Kinase Hinge Binders)

Reaction of CID 18789753 with isocyanates yields urea derivatives, a motif found in Sorafenib and Lenvatinib .

  • Protocol: React with R-NCO in DCM/DMF at 0°C.

  • Mechanism:[3][4] The 5-amino group attacks the isocyanate carbon, forming a stable urea linkage.

Amide Coupling

Reaction with acid chlorides or carboxylic acids (using HATU/EDC) generates amides. This is often used to extend the molecule into the "solvent-exposed" region of the kinase ATP-binding pocket.[1]

Bioisostere Strategy

In drug design, replacing a benzenesulfonamide (as seen in Dabrafenib) with this methanesulfonamide (CID 18789753) often results in:

  • Reduced Lipophilicity (LogP): Improving oral bioavailability.

  • Altered Metabolic Profile: Removing the electron-deficient fluorophenyl ring reduces susceptibility to nucleophilic metabolic attack.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to air oxidation over long periods (turning brown).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially when handling the MsCl precursor (lachrymator) and the Pd/C catalyst (fire hazard).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18789753, N-(5-amino-2-chlorophenyl)methanesulfonamide.[1] Retrieved from [Link][1]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.[5] ACS Medicinal Chemistry Letters, 4(3), 358–362.[5] (Contextual reference for sulfonamide kinase inhibitors). Retrieved from [Link][1]

Sources

Foundational

solubility of N-(5-amino-2-chlorophenyl)methanesulfonamide in DMSO

An In-depth Technical Guide to the Solubility of N-(5-amino-2-chlorophenyl)methanesulfonamide in DMSO Abstract The accurate determination of a compound's solubility is a foundational pillar of successful drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-(5-amino-2-chlorophenyl)methanesulfonamide in DMSO

Abstract

The accurate determination of a compound's solubility is a foundational pillar of successful drug discovery and development. N-(5-amino-2-chlorophenyl)methanesulfonamide is a compound of interest within medicinal chemistry, and understanding its behavior in dimethyl sulfoxide (DMSO), the universal solvent for primary compound screening, is critical for ensuring data integrity in high-throughput assays. This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the thermodynamic . It synthesizes the theoretical principles of solubility with a detailed, field-proven experimental protocol. This document moves beyond a simple recitation of steps to explain the causality behind the methodology, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Primacy of Solubility in Preclinical Research

In the landscape of drug discovery, solubility is a critical physicochemical property that dictates the ultimate success or failure of a potential therapeutic agent.[1][2] Poor solubility can lead to a cascade of downstream challenges, including unreliable biological assay results, underestimated toxicity, and insufficient bioavailability.[2] Dimethyl sulfoxide (DMSO) has been established as the preeminent solvent for the creation of high-concentration stock solutions used in high-throughput screening (HTS) and various in vitro assays.[2][3] Its unique ability to dissolve a wide spectrum of both polar and nonpolar compounds makes it an indispensable tool.[3][4]

However, the assumption of complete dissolution in DMSO is a frequent source of experimental error. If a compound precipitates in its stock solution, the actual concentration delivered to a biological assay will be lower than intended, leading to flawed structure-activity relationships (SAR) and potentially causing promising candidates to be discarded prematurely.[1]

This guide focuses on N-(5-amino-2-chlorophenyl)methanesulfonamide , providing a definitive protocol to empirically determine its solubility in DMSO. While qualitative assessments suggest that related sulfonamide structures are slightly soluble in DMSO[5][6], precise quantitative data is essential for rigorous scientific work. The following sections offer a robust, self-validating methodology grounded in authoritative principles to achieve this.

Foundational Principles

DMSO: The Universal Solvent in Drug Discovery

DMSO ((CH₃)₂SO) is a polar aprotic solvent with a high dielectric constant, enabling it to effectively solvate a diverse range of molecules.[4] Its miscibility with water and most organic solvents allows for seamless integration into aqueous cell culture media for biological testing.[3] Furthermore, its high boiling point (189 °C) minimizes evaporation, ensuring the stability of stock solution concentrations over time.[3] These properties have cemented DMSO's role as the gold-standard solvent for compound libraries.[4]

The Sulfonamide Moiety and Solubility Considerations

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of many therapeutic agents. The solubility of sulfonamides is influenced by the interplay of the polar sulfonamide group and the often nonpolar aromatic or aliphatic substituents.[7] Factors such as crystal lattice energy (related to the melting point) and the ability to form hydrogen bonds with the solvent play a significant role in their dissolution.[7][8] Therefore, the solubility of a specific sulfonamide derivative like N-(5-amino-2-chlorophenyl)methanesulfonamide cannot be accurately predicted and must be determined experimentally.

Physicochemical Profile: N-(5-amino-2-chlorophenyl)methanesulfonamide

A comprehensive understanding of the test article is paramount before commencing any experimental work. The key identifiers and properties of N-(5-amino-2-chlorophenyl)methanesulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₇H₉ClN₂O₂SPubChem[9]
Molecular Weight 220.7 g/mol National Analytical Corp.[10]
Canonical SMILES CS(=O)(=O)NC1=C(C=CC(=C1)N)ClPubChem[9]
InChIKey OHRWLUAIBLJRNI-UHFFFAOYSA-NPubChem[9]
Appearance White to Off-White SolidChemicalBook[11]
Predicted XlogP 1.4PubChem[9]

Experimental Protocol: Thermodynamic Solubility Determination

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. The following protocol is a self-validating system designed for accuracy and reproducibility.

Core Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the analyzed sample is representative of the soluble fraction only.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Create Supersaturated Slurry B->C D 4. Incubate on Shaker (e.g., 24h at 25°C) C->D Ensure Excess Solid E 5. Centrifuge to Pellet Excess Solid D->E Achieve Equilibrium F 6. Collect Supernatant E->F G 7. Dilute Supernatant F->G Avoid Pellet H 8. Quantify by HPLC G->H I 9. Calculate Solubility (mg/mL & Molarity) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Reagents
Material/ReagentSpecificationRationale
N-(5-amino-2-chlorophenyl)methanesulfonamide≥98% PurityHigh purity is essential to avoid solubility artifacts from impurities.
Dimethyl Sulfoxide (DMSO)Anhydrous (≤0.1% water)Water can significantly alter the solvation properties of DMSO.
HPLC-grade Methanol/AcetonitrileFor dilution and mobile phaseHigh purity solvents are required for accurate chromatographic analysis.
Analytical BalanceCalibrated, 4-decimal placeEnsures accurate mass determination of the compound.
Microcentrifuge Tubes2 mL, chemically resistantTo contain the sample during equilibration and centrifugation.
Thermostatic ShakerTemperature controlledMaintains constant temperature, a critical parameter for solubility.[5]
CentrifugeCapable of >10,000 x gEnsures complete pelleting of undissolved solid.[12]
Calibrated PipettesFor accurate liquid handlingCritical for accurate dilutions and calculations.
HPLC System with UV DetectorValidated methodThe standard for accurate quantification of soluble compound.[5]
Step-by-Step Methodology

1. Preparation of a Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of N-(5-amino-2-chlorophenyl)methanesulfonamide into a 2 mL microcentrifuge tube. b. Add a defined volume of anhydrous DMSO (e.g., 500 µL). This initial concentration should be well above the expected solubility to create a slurry. c. Vortex the tube vigorously for 2-3 minutes. Causality: The presence of excess, undissolved solid is the defining requirement of this method. It ensures that the solvent is fully saturated and that the system can reach a true solid-liquid equilibrium.[5]

2. Equilibration: a. Place the sealed tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Incubate for at least 24 hours. Causality: Dissolution can be a slow process. A 24-hour incubation period provides sufficient time for the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12][13]

3. Separation of Undissolved Solid: a. After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes).[12] b. Visually confirm that a compact pellet of undissolved solid has formed at the bottom of the tube. Causality: This step is critical for isolating the saturated supernatant. Incomplete separation will lead to the transfer of solid particles into the analytical sample, artificially inflating the measured solubility.

4. Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is typical. c. Analyze the diluted sample using a validated HPLC-UV method. Causality: Direct injection of a DMSO-saturated solution is often incompatible with reversed-phase HPLC systems. Dilution prevents solvent-induced peak distortion and places the analyte concentration within the quantifiable range of the calibration curve.[12]

5. Calculation and Reporting: a. Determine the concentration of the diluted sample (C_diluted) from the HPLC calibration curve. b. Calculate the original concentration in the saturated supernatant (C_saturated) using the dilution factor (DF). C_saturated = C_diluted × DF c. Express the final solubility in both mass/volume (mg/mL) and molarity (mol/L) units.

Safety and Handling

All laboratory work should be conducted in accordance with established safety protocols.

  • N-(5-amino-2-chlorophenyl)methanesulfonamide: While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes.[14]

  • DMSO: DMSO is an excellent skin penetrant and can carry dissolved substances with it.[4][15] Always wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[16][17]

  • General Precautions: Use a chemical fume hood when handling the solid compound and preparing solutions.[14] Ensure eyewash stations and safety showers are accessible.[18]

Data Interpretation and Application

The experimentally determined solubility value represents the maximum concentration of N-(5-amino-2-chlorophenyl)methanesulfonamide that can be dissolved in DMSO at the specified temperature. This value is crucial for:

  • Stock Solution Preparation: Preparing primary stock solutions at a concentration safely below the measured solubility limit (e.g., 80-90% of saturation) to prevent precipitation during storage or freeze-thaw cycles.[12]

  • Assay Design: Understanding the maximum achievable concentration in an assay. When diluting the DMSO stock into aqueous assay buffers, the compound's much lower aqueous solubility becomes the limiting factor, and precipitation can still occur.[1] This is a critical consideration for interpreting biological data.

Caption: Application of Solubility Data in Assay Design.

Conclusion

While N-(5-amino-2-chlorophenyl)methanesulfonamide holds potential in research, its utility is fundamentally linked to our ability to work with it in a controlled and quantifiable manner. The integrity of in vitro screening data is contingent upon the precise concentration of the test compound in solution. This guide provides the theoretical context and a rigorous, actionable protocol for determining the thermodynamic solubility of this compound in DMSO. By adhering to this self-validating methodology, researchers, scientists, and drug development professionals can generate the accurate data needed to make informed decisions, thereby enhancing the reliability of their discovery campaigns.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • (PDF) Dimethylsolfoxide (DMSO) properties and permitted uses. ResearchGate. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • How to check the Drug solubility DMSO solvent ..? ResearchGate. [Link]

  • N-(5-amino-2-chlorophenyl)methanesulfonamide (C7H9ClN2O2S). PubChemLite. [Link]

  • N-(2-Amino-5-chlorophenyl)methane sulfonamide. National Analytical Corporation. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for N-(5-amino-2-chlorophenyl)methanesulfonamide

An Application Note on the Synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide Introduction & Strategic Overview N-(5-amino-2-chlorophenyl)methanesulfonamide is a highly valuable bifunctional building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide

Introduction & Strategic Overview

N-(5-amino-2-chlorophenyl)methanesulfonamide is a highly valuable bifunctional building block in medicinal chemistry and drug development. Featuring a primary aniline, an aryl chloride, and a methanesulfonamide moiety, this specific substitution pattern is frequently utilized to construct the pharmacophores of kinase inhibitors and other targeted therapeutics.

Synthesizing this molecule requires a carefully orchestrated two-step sequence starting from commercially available 2-chloro-5-nitroaniline. The primary challenge in this workflow lies in maintaining strict chemoselectivity: avoiding over-sulfonylation in the first step, and preventing hydrodehalogenation of the aryl chloride during the subsequent nitro reduction.

SynthesisWorkflow SM 2-Chloro-5-nitroaniline (Starting Material) Step1 Step 1: Sulfonylation MsCl, Pyridine 0 °C to RT SM->Step1 Int N-(2-chloro-5-nitrophenyl) methanesulfonamide Step1->Int Step2 Step 2: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80 °C Int->Step2 Product N-(5-amino-2-chlorophenyl) methanesulfonamide (Target) Step2->Product

Two-step synthesis workflow for N-(5-amino-2-chlorophenyl)methanesulfonamide.

Mechanistic Insights & Reaction Causality

Step 1: Regioselective N-Sulfonylation

The first transformation involves the nucleophilic attack of the weakly nucleophilic aniline nitrogen onto the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). In this protocol, pyridine is utilized as both the solvent and the base. Mechanistically, pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (which would otherwise protonate the starting aniline and halt the reaction) and it facilitates the transfer of the sulfonyl group[1].

A known vulnerability in this reaction is the formation of N,N-bis(methylsulfonyl)aniline byproducts, particularly with electron-deficient anilines[2]. This is mitigated by strictly controlling the stoichiometry of MsCl (1.1 equivalents) and maintaining a low reaction temperature (0 °C) during the initial electrophilic addition[3].

Step 2: Chemoselective Nitro Reduction

The intermediate, N-(2-chloro-5-nitrophenyl)methanesulfonamide, contains an aryl chloride bond that is highly susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., H2 gas with a Pd/C catalyst). To preserve the chlorine atom, a chemoselective Béchamp-type reduction is employed using Iron (Fe) powder and Ammonium Chloride (NH4Cl)[4].

NH4Cl provides a mildly acidic, buffered environment that acts as a proton source for the single-electron transfer (SET) reduction mechanism driven by the oxidation of iron metal. This method selectively reduces the nitro group to the primary amine while leaving the aryl chloride and sulfonamide linkages completely intact[5].

Chemoselectivity Int N-(2-chloro-5-nitrophenyl)methanesulfonamide PdC H2, Pd/C (Standard Hydrogenation) Int->PdC Avoid Fe Fe, NH4Cl (Electron Transfer) Int->Fe Preferred Dehalo Dehalogenated Byproduct (Loss of Aryl Chloride) PdC->Dehalo C-Cl Cleavage Target Target Product (Intact Aryl Chloride) Fe->Target Chemoselective

Chemoselective reduction strategy to preserve the aryl chloride moiety.

Quantitative Data & Reaction Parameters

Table 1: Step 1 - Sulfonylation Reaction Parameters

Parameter Value Rationale
Substrate 2-Chloro-5-nitroaniline (1.0 eq) Starting material.
Reagent Methanesulfonyl chloride (1.1 eq) Slight excess ensures complete conversion without bis-sulfonylation.
Solvent/Base Anhydrous Pyridine (0.5 M) Solubilizes the substrate and neutralizes the HCl byproduct.

| Temperature | 0 °C to RT | Controls the exothermic reaction and prevents side-product formation. |

Table 2: Step 2 - Comparative Nitro Reduction Methods

Method Chemoselectivity Byproducts Recommendation
H2, Pd/C Poor (for aryl chlorides) Dehalogenated aniline Avoid
LiAlH4 Poor Reduction/cleavage of sulfonamide Avoid

| Fe, NH4Cl | Excellent | None (Iron sludge removed via filtration) | Preferred |

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-5-nitrophenyl)methanesulfonamide

This protocol utilizes pyridine to drive the sulfonylation while preventing aniline protonation[1].

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-chloro-5-nitroaniline (1.0 equiv, 10.0 mmol, 1.72 g) in anhydrous pyridine (20 mL).

  • Temperature Control: Cool the vibrant yellow solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 equiv, 11.0 mmol, 0.85 mL) dropwise over 15 minutes. Caution: The reaction is exothermic.

  • Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should be completely consumed and replaced by a more polar product spot (Rf ~0.3).

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). To remove the pyridine solvent, wash the organic layer sequentially with 1M aqueous HCl (3 x 30 mL) until the aqueous wash remains acidic.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO3 (30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale solid.

Protocol 2: Synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide

This protocol utilizes a Béchamp-type reduction to preserve the aryl chloride[4].

  • Reaction Setup: Suspend N-(2-chloro-5-nitrophenyl)methanesulfonamide (1.0 equiv, 8.0 mmol, 2.0 g) in a 4:1 mixture of Ethanol and Water (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Ammonium chloride (NH4Cl) (4.0 equiv, 32.0 mmol, 1.71 g) followed by Iron (Fe) powder (<325 mesh, 5.0 equiv, 40.0 mmol, 2.23 g)[5].

  • Propagation: Heat the heterogeneous mixture to 80 °C (reflux) with vigorous stirring for 2 to 4 hours. The mixture will darken significantly as iron oxides form.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 95:5). The nitro intermediate should be fully converted to a highly polar, UV-active aniline product spot.

  • Filtration: While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the unreacted iron and iron oxide sludge[4]. Crucial Step: Wash the Celite pad generously with hot Ethanol (2 x 20 mL) to ensure the product does not precipitate within the iron sludge.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the pure target compound, N-(5-amino-2-chlorophenyl)methanesulfonamide.

References

  • SciSpace. Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride. Retrieved from[Link]

Sources

Application

Application Note: Overcoming Multi-Functional Challenges in the Suzuki-Miyaura Cross-Coupling of N-(5-amino-2-chlorophenyl)methanesulfonamide

Executive Summary & Chemical Profile In modern drug discovery, functionalized anilines and sulfonamides are privileged scaffolds. N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS: 1156530-66-3) is a highly versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, functionalized anilines and sulfonamides are privileged scaffolds. N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS: 1156530-66-3) is a highly versatile building block, but it presents a "perfect storm" of synthetic challenges when utilized as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling.

The molecule contains three competing functional groups:

  • An Aryl Chloride (C2-Cl): Inherently resistant to oxidative addition due to a high bond dissociation energy (~96 kcal/mol) compared to bromides or iodides [3].

  • An Unprotected Primary Amine (C5-NH₂): A strong nucleophile and Lewis base capable of poisoning the palladium catalyst or undergoing competing Buchwald-Hartwig amination.

  • An Acidic Sulfonamide (C1-NHSO₂CH₃): With a pKa of ~10, this proton is rapidly abstracted under standard basic coupling conditions, drastically altering the molecule's solubility and electronic profile.

This guide details the mechanistic causality behind catalyst selection, solvent engineering, and pH-controlled workup required to achieve high-yielding C-C bond formation with this demanding substrate.

Mechanistic Causality: Designing the Catalytic System

To design a self-validating and robust protocol, we must address the chemical causality of the substrate's functional groups.

The Steric "Roof" Solution for Amine Interference

Using standard catalysts like Pd(PPh₃)₄ results in reaction failure. The unprotected primary amine outcompetes the aryl chloride for the palladium center, leading to stable, inactive Pd-amine complexes. To circumvent this, we employ the bulky biaryl phosphine ligand XPhos [1]. The dicyclohexyl and triisopropylbiphenyl moieties of XPhos create a steric "roof" over the active Pd(0) center. This architecture physically blocks the coordination of the substrate's nitrogen atoms while still allowing the relatively linear transmetalation of the boronic acid [2].

Stoichiometric Base Compensation

Standard Suzuki couplings typically utilize 1.5 to 2.0 equivalents of base. However, the sulfonamide proton (pKa ~10) acts as a base sink. If only 1.5 equivalents of K₃PO₄ are used, the sulfonamide will consume the base to form an unreactive anion, leaving insufficient base to activate the boronic acid for transmetalation. Causality-driven choice: We mandate 3.0 equivalents of K₃PO₄ to ensure the catalytic cycle remains active.

Phase-Partitioning and Solvent Selection

Because the sulfonamide is deprotonated in situ, the substrate becomes highly water-soluble. If a biphasic solvent system like Toluene/Water is used, the anionic substrate partitions into the aqueous layer, physically separating it from the organic-soluble palladium catalyst. Therefore, a miscible, homogeneous solvent system like 1,4-Dioxane/Water (4:1) is strictly required.

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the deprotonated sulfonamide intermediate.

Quantitative Data: Reaction Optimization

The following table summarizes our internal optimization data, proving the causality of our final protocol choices.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene / H₂O90< 5%Catalyst poisoned by free amine; poor C-Cl activation.
2Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene / H₂O10035%Substrate trapped in aqueous layer due to biphasic solvent.
3Pd₂(dba)₃ / XPhosK₃PO₄ (1.5)Dioxane / H₂O10042%Reaction stalled; base consumed by acidic sulfonamide.
4 Pd₂(dba)₃ / XPhos K₃PO₄ (3.0) Dioxane / H₂O 100 88% Homogeneous; amine blocked; sufficient base for transmetalation.

Experimental Protocol: Self-Validating Methodology

This protocol utilizes an acid-base extraction strategy during workup. Because the product exists as a water-soluble potassium salt at the end of the reaction, we can wash away organic impurities before precipitating the pure product.

Reagents Required
  • Substrate: N-(5-amino-2-chlorophenyl)methanesulfonamide (1.0 equiv, 1.0 mmol, 220.7 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 22.9 mg)

  • Ligand: XPhos (10 mol%, 47.7 mg)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Procedure

Step 1: Rigorous Degassing (Crucial for Pd(0) Stability)

  • Add the substrate, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • In a separate flask, sparge the 1,4-Dioxane/Water (4:1) mixture with Nitrogen for 30 minutes.

  • Add 10 mL of the degassed solvent to the reaction flask via syringe.

Step 2: Cross-Coupling Execution 5. Heat the reaction mixture in a pre-warmed oil bath at 100 °C for 12–18 hours under a positive pressure of inert gas. 6. Self-Validation Check: Monitor by TLC (EtOAc/Hexanes) or LC-MS. The starting material mass (m/z 221) should be fully consumed.

Step 3: pH-Controlled Workup (The Critical Phase) 7. Cool the reaction to room temperature. Dilute the mixture with 15 mL of Deionized Water. 8. Organic Wash: Extract the aqueous layer with Dichloromethane (DCM) (2 × 15 mL). Discard the DCM layer. (This brilliant step removes XPhos, dba, and homocoupled boronic acid impurities while your deprotonated product remains safely in the water). 9. Acidification: Slowly add 1M HCl dropwise to the aqueous layer while stirring. 10. Self-Validation Check: Continuously monitor the aqueous layer with pH paper. Stop adding HCl when the pH reaches exactly 5 to 6 . (If pH > 8, the product remains water-soluble; if pH < 3, the primary amine will protonate and become water-soluble again). 11. Product Extraction: Extract the cloudy, acidified aqueous layer with Ethyl Acetate (3 × 20 mL). 12. Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Purification 13. Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM / Methanol gradient) to yield the pure biaryl product.

Step-by-step experimental workflow emphasizing the critical pH-controlled workup phase.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.National Institutes of Health (NIH).
  • 4-(Aminomethyl)-2-iodoaniline Synthetic Utility and Application Potential.BenchChem.
  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid.National Institutes of Health (NIH).
Method

Application Note: N-(5-amino-2-chlorophenyl)methanesulfonamide in Kinase Inhibitor Discovery

Abstract This application note details the utility of N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3), hereafter referred to as Scaffold-A , as a privileged intermediate in the design and synthesis of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the utility of N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3), hereafter referred to as Scaffold-A , as a privileged intermediate in the design and synthesis of ATP-competitive kinase inhibitors. Specifically, this guide explores its role in targeting the MAPK and Src-family signaling pathways. We provide validated protocols for its synthesis, its application in fragment-based drug discovery (FBDD), and its coupling efficiency in generating Type I/II kinase inhibitor libraries.

Structural Rationale & Mechanism

In the landscape of kinase inhibitor discovery, the "aniline-sulfonamide" motif is a proven pharmacophore. Scaffold-A is distinct due to the specific arrangement of its substituents, which serve three critical functions within the ATP-binding pocket:

  • The Sulfonamide Anchor (

    
    ): 
    
    • Acts as a hydrogen bond donor/acceptor pair.

    • Often interacts with the kinase "hinge" region or the conserved aspartate of the DFG motif (in DFG-out conformations), stabilizing the inhibitor in the active site.

  • The Chlorine Substituent (C2-Position):

    • Steric Occlusion: Fills the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity against kinases with smaller gatekeepers.

    • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the aniline nitrogen, modulating the reactivity during coupling and the hydrogen-bond strength of the sulfonamide.

  • The Primary Amine (C5-Position):

    • Serves as the nucleophilic "handle" for coupling to heteroaryl warheads (e.g., pyrimidines, quinazolines, thiazoles) that extend into the solvent-exposed region.

Target Relevance

This scaffold is structurally homologous to fragments used in the discovery of Dabrafenib (BRAF inhibitor) and Dasatinib (Src/Abl inhibitor), making it an ideal starting point for developing inhibitors against:

  • BRAF (V600E): Melanoma and NSCLC.

  • Src Family Kinases: Solid tumors.

  • BTK: B-cell malignancies.

Experimental Workflows

Visualization: Kinase Inhibitor Discovery Pipeline

The following diagram illustrates the logical flow from scaffold synthesis to biological validation.

KinaseDiscoveryWorkflow Precursor Nitro-Precursor (Reduction) Scaffold Scaffold-A (The Intermediate) Precursor->Scaffold H2, Pd/C Coupling Pd-Catalyzed Coupling (Buchwald) Scaffold->Coupling + Ar-Cl Library Inhibitor Library (Heterocycle Variants) Coupling->Library Screening ADP-Glo™ Kinase Assay Library->Screening IC50 Determination

Figure 1: Workflow for utilizing Scaffold-A in the generation of kinase inhibitor libraries.

Detailed Protocols

Protocol A: Synthesis of Scaffold-A

Objective: Reduction of N-(2-chloro-5-nitrophenyl)methanesulfonamide to N-(5-amino-2-chlorophenyl)methanesulfonamide.

Reagents:

  • Precursor: N-(2-chloro-5-nitrophenyl)methanesulfonamide (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)[1]

  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

  • Hydrogen Gas (Balloon pressure or Parr shaker at 30 psi)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5.0 g of the nitro-precursor in 50 mL of MeOH/THF mixture. Ensure complete solvation; sonicate if necessary.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir the reaction mixture vigorously under 
    
    
    
    atmosphere at room temperature (25°C) for 4–6 hours.
  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a lower, UV-active amine spot (
    
    
    
    ) should appear.
  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting off-white solid is Scaffold-A .

    • Yield Expectation: >90%

    • Purity Check: LC-MS (ESI+) should show

      
      .
      
Protocol B: Library Generation (Buchwald-Hartwig Coupling)

Objective: Couple Scaffold-A to a 2,4-dichloropyrimidine "warhead" to create a potential BRAF inhibitor.

Reagents:

  • Amine: Scaffold-A (1.0 eq)

  • Aryl Halide: 2,4-Dichloropyrimidine (1.1 eq)

  • Base: DIPEA (3.0 eq) or

    
    
    
  • Solvent: n-Butanol or DMF

  • Temperature: 80°C – 100°C

Procedure:

  • Combine Scaffold-A (220 mg, 1.0 mmol) and 2,4-dichloropyrimidine (164 mg, 1.1 mmol) in n-Butanol (5 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol).

  • Heat the mixture to 100°C for 12 hours in a sealed tube.

  • Cool & Quench: Cool to room temperature. Add water (10 mL) to precipitate the product.

  • Purification: Filter the precipitate or extract with EtOAc. Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

  • Result: This yields the monosubstituted chloropyrimidine , leaving the C2-chlorine on the pyrimidine available for a second amine addition (e.g., to add a solubilizing tail).

Validation & Quality Control

Analytical Standards

To ensure the integrity of the scaffold prior to library synthesis, the following analytical parameters must be met:

ParameterSpecificationMethodRationale
Appearance Off-white to pale grey solidVisualOxidation of anilines turns them dark brown/black.
Mass Spec 221.0 ± 0.5 Da (

)
LC-MS (ESI)Confirms reduction of Nitro (250 Da) to Amine (220 Da).
H-NMR

5.0–5.5 ppm (broad s, 2H)

H-NMR (DMSO-

)
Diagnostic peak for the free aniline

.
Purity

95%
HPLC (254 nm)Impurities interfere with downstream Pd-catalysis.
Biological Validation (Case Study)

In a hypothetical assay comparing Compound X (derived from Scaffold-A) against a control lacking the sulfonamide, the following data illustrates the potency contribution of the scaffold.

Assay: ADP-Glo™ Kinase Assay (Promega) Target: BRAF(V600E) ATP Concentration: 10


M (

apparent)
Compound IDStructure DescriptionIC50 (nM)Interpretation
Ref-1 Scaffold-A + Pyrimidine12 High potency due to H-bond anchor.
Ref-2 Aniline Analog (No Sulfonamide)450 Loss of H-bond donor/acceptor reduces affinity.
Ref-3 Des-Chloro Analog (No Cl at C2)85 Loss of hydrophobic fill/steric fit.

Pathway Visualization

The following diagram details the MAPK signaling cascade, the primary therapeutic target for inhibitors derived from this scaffold (e.g., BRAF/MEK inhibitors).

MAPKPathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) *Target of Scaffold* RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Sulfonamide Inhibitor Inhibitor->BRAF Blocks ATP

Figure 2: The MAPK signaling cascade highlighting BRAF as the intervention point for Scaffold-A derivatives.[2]

References

  • Rheault, T. R., et al. (2013). "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors."[3] ACS Medicinal Chemistry Letters.

  • BOC Sciences. (2023). "Product Data: N-(5-amino-2-chlorophenyl)methanesulfonamide." Chemical Catalog.

  • Choi, H. G., et al. (2013).[4] "Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases." World Intellectual Property Organization (Patent WO2013100632A1).

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[5] Nature Reviews Cancer.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

Sources

Application

Application Note: Preparation &amp; Handling of N-(5-amino-2-chlorophenyl)methanesulfonamide

Abstract & Scope This technical guide details the preparation, purification, and handling of N-(5-amino-2-chlorophenyl)methanesulfonamide , a critical scaffold in the synthesis of B-Raf kinase inhibitors (e.g., Dabrafeni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the preparation, purification, and handling of N-(5-amino-2-chlorophenyl)methanesulfonamide , a critical scaffold in the synthesis of B-Raf kinase inhibitors (e.g., Dabrafenib). Unlike generic aniline derivatives, this compound possesses a "janus-faced" reactivity: a nucleophilic amine at position 5 and a sulfonamide moiety at position 1 that modulates solubility and electronic properties.

This protocol addresses the two primary challenges in its preparation:

  • Regioselectivity: Ensuring sulfonylation occurs only at the aniline nitrogen without bis-sulfonylation.

  • Chemo-differentiation: Reducing the nitro precursor without compromising the sulfonamide or the aryl chloride.

Safety & Hazard Identification

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. Handle only in a fume hood.

  • Nitro Intermediates: Potentially energetic. Avoid heating dry solids above 100°C.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent during filtration.

  • Aniline Derivatives: Toxic by inhalation and skin contact.

Synthetic Workflow Visualization

The following logic flow illustrates the critical decision points in the synthesis and quality control of the reagent.

G Start Start: 2-Chloro-5-nitroaniline Rxn1 Step 1: Sulfonylation (MsCl, Pyridine, 0°C) Start->Rxn1 Check1 QC Point 1: Bis-sulfonamide < 2%? Rxn1->Check1 Hydrolysis Remediation: Basic Hydrolysis Check1->Hydrolysis Fail (High Impurity) Rxn2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Check1->Rxn2 Pass Hydrolysis->Rxn2 Filter Filtration (Celite) & Crystallization Rxn2->Filter Final Target Reagent: N-(5-amino-2-chlorophenyl) methanesulfonamide Filter->Final

Figure 1: Synthetic workflow and critical quality control checkpoints.

Module 1: Synthesis of the Precursor

Target: N-(2-chloro-5-nitrophenyl)methanesulfonamide Mechanism: Nucleophilic substitution at sulfur.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Chloro-5-nitroaniline 172.571.0Starting Material
Methanesulfonyl chloride (MsCl) 114.551.2Electrophile
Pyridine 79.103.0 (or Solvent)Base/Solvent
Dichloromethane (DCM) 84.9310 VolSolvent
Detailed Protocol
  • Dissolution: Charge 2-chloro-5-nitroaniline (10.0 g, 58 mmol) into a round-bottom flask. Add Pyridine (14 mL) and DCM (100 mL). Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature prevents bis-sulfonylation.

  • Addition: Add MsCl (5.4 mL, 69.6 mmol) dropwise over 30 minutes. Maintain internal temperature < 10°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4 hours.

    • IPC (In-Process Control): Check TLC (Hexane:EtOAc 1:1). Starting material should be consumed.

  • Work-up:

    • Quench with 1N HCl (100 mL) to remove excess pyridine.

    • Separate organic layer. Wash with Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if purity < 95%.

Module 2: Preparation of the Active Reagent (Reduction)

Target: N-(5-amino-2-chlorophenyl)methanesulfonamide Mechanism: Heterogeneous Catalytic Hydrogenation (Nitro


 Amine).
Reagents & Stoichiometry
ReagentEquiv.Role
Nitro-Sulfonamide (from Mod 1) 1.0Precursor
10% Pd/C (50% wet) 5 wt%Catalyst
Hydrogen (H₂) Balloon/1 atmReductant
Methanol (MeOH) 15 VolSolvent
Detailed Protocol
  • Inerting: In a hydrogenation vessel, charge the Nitro-Sulfonamide intermediate (10.0 g). Add MeOH (150 mL). Nitrogen purge for 5 minutes.

  • Catalyst Charge: Carefully add 10% Pd/C (0.5 g, wet). Safety: Do not add dry catalyst to flammable solvents.

  • Hydrogenation: Evacuate and backfill with H₂ (balloon pressure or 1-2 bar). Stir vigorously at Room Temperature for 6–12 hours.

    • Critical Control: Monitor for the disappearance of the yellow nitro color.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Safety: Keep the filter cake wet with water before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate. The product usually solidifies.

  • Final Polish: Triturate with cold Diethyl Ether or Heptane to remove trace impurities.

Alternative Method (Iron Reduction): If avoiding hydrogenation is necessary (e.g., lack of equipment), use Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq) in EtOH/Water (3:1) at reflux for 2 hours. This is robust but requires filtration of iron sludge.

Quality Control & Characterization

The reagent must meet these specifications before use in downstream coupling (e.g., urea formation or amide coupling).

  • Appearance: Off-white to pale grey solid.

  • Purity (HPLC): > 98.0% (AUC).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.1 (s, 1H, SO₂NH)
      
    • 
       7.1 (d, 1H, Ar-H, ortho to Cl)
      
    • 
       6.5 (s, 1H, Ar-H, ortho to NH₂)
      
    • 
       6.3 (d, 1H, Ar-H)
      
    • 
       5.3 (s, 2H, NH₂, broad)
      
    • 
       2.9 (s, 3H, CH₃)
      

Application Notes: Downstream Coupling

When using this reagent for coupling (e.g., to make Dabrafenib intermediates):

  • Solubility Profile:

    • Soluble in: DMSO, DMF, MeOH, THF.

    • Insoluble in: Water, Hexanes.

  • Acidity: The sulfonamide proton (NH-SO₂) has a pKa

    
     10-11. In strong bases (NaH), it will deprotonate.
    
    • Guidance: If performing an amide coupling on the aniline amine (position 5), use a mild base (DIPEA) to avoid interfering with the sulfonamide.

  • Storage: Store at 2–8°C under Argon. Stable for >6 months if kept dry.

References

  • Rheault, T. R., et al. (2013).[1] "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors." ACS Medicinal Chemistry Letters, 4(3), 358–362.[1]

  • Adams, J. L., et al. (2009).[1] "Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors." World Intellectual Property Organization, WO 2009/137391.[1][2]

  • PubChem Compound Summary. (n.d.). "N-(5-amino-2-chlorophenyl)methanesulfonamide (CID 18789753)."[3] National Center for Biotechnology Information.

  • Xu, X. (2014).[4] "Preparation method of dabrafenib." China Patent, CN103588767A.

Sources

Method

Application Note: High-Fidelity Synthesis of Bioactive Sulfonamides from Chloro-Aniline Scaffolds

Executive Summary & Strategic Rationale The sulfonamide pharmacophore remains a cornerstone in medicinal chemistry, serving as the primary bioactive motif in diuretics (e.g., hydrochlorothiazide), carbonic anhydrase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The sulfonamide pharmacophore remains a cornerstone in medicinal chemistry, serving as the primary bioactive motif in diuretics (e.g., hydrochlorothiazide), carbonic anhydrase inhibitors (e.g., acetazolamide), and COX-2 inhibitors. While simple benzenesulfonamides are common, chloro-aniline derived sulfonamides offer unique structure-activity relationship (SAR) opportunities due to the electronic modulation provided by the chlorine atom and the synthetic versatility of the aniline nitrogen.

This guide details the synthesis of 3-sulfamoyl-4-chloroaniline derivatives (and their isomers) starting from 4-chloroaniline . Unlike the direct chlorosulfonation of chlorobenzene, starting from a chloro-aniline precursor allows for the introduction of the sulfonamide moiety ortho to the amino group (or para if the position is open), facilitating the construction of complex heterocyclic scaffolds such as benzothiadiazines.

Key Technical Challenges Addressed:
  • Regiocontrol: Directing the chlorosulfonyl group to the specific position relative to the directing amino and chloro substituents.

  • Chemoselectivity: Preventing the formation of sulfamic acids (

    
    ) and sulfones (
    
    
    
    ) during the aggressive chlorosulfonation step.
  • Safety: Managing the violent exothermicity of chlorosulfonic acid.

Synthetic Pathway & Logic

The synthesis follows a four-stage "Protect-Activate-Diversify-Release" strategy. Direct chlorosulfonation of free anilines is discouraged due to the formation of "zwitterionic" sulfanilic acid species which are insoluble and unreactive. Acetylation protects the amine and moderates the ring activation, preventing tarring.

Workflow Visualization

SyntheticWorkflow Start 4-Chloroaniline (Precursor) Step1 Protection (Acetylation) Start->Step1 Ac2O / AcOH Inter1 4-Chloroacetanilide Step1->Inter1 Step2 Chlorosulfonation (HSO3Cl, 60-120°C) Inter1->Step2 Electrophilic Subst. Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 -HCl, -H2SO4 Step3 Amination (R-NH2, Base) Inter2->Step3 Nucleophilic Attack Step4 Deprotection (Acid/Base Hydrolysis) Step3->Step4 Diversification Final Bioactive Sulfonamide Step4->Final Yield: 65-85%

Figure 1: Strategic workflow for the conversion of chloro-aniline to bioactive sulfonamides. The protection step is critical for yield maximization.

Detailed Experimental Protocols

Phase 1: Chemoselective Protection (Acetylation)

Objective: Mask the nucleophilic aniline nitrogen to prevent


-sulfonation and control ring reactivity.
  • Reagents: 4-Chloroaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Glacial Acetic Acid (Solvent).

  • Mechanism: Nucleophilic acyl substitution.[1]

Protocol:

  • Dissolve 4-chloroaniline (12.75 g, 100 mmol) in glacial acetic acid (40 mL).

  • Add acetic anhydride (12 mL, 120 mmol) dropwise over 15 minutes. Exothermic reaction - monitor temp.

  • Reflux the mixture at 110°C for 1 hour.

  • Pour the hot solution into ice-cold water (300 mL) with vigorous stirring.

  • Filter the white precipitate (4-chloroacetanilide).

  • Validation: Check melting point (Lit: 178-180°C). Yield should be >90%.

Phase 2: Regioselective Chlorosulfonation (The Critical Step)

Objective: Introduce the chlorosulfonyl moiety (


).
Causality:  The acetamido group is an ortho/para director. Since the para position is blocked by Chlorine, substitution occurs ortho to the acetamido group (Position 2).
  • Reagents: 4-Chloroacetanilide (from Phase 1), Chlorosulfonic Acid (

    
    , 5.0 equiv).
    
  • Safety:

    
     reacts violently with water to form HCl gas and sulfuric acid. Use a scrubber.
    

Protocol:

  • Place dry 4-chloroacetanilide (10 g) in a dry 2-neck round-bottom flask equipped with a calcium chloride drying tube and a dropping funnel.

  • Cool the flask to 0-5°C in an ice bath.

  • Add chlorosulfonic acid (20 mL) dropwise over 30 minutes. Do not allow temperature to rise above 10°C during addition.

  • Remove ice bath and heat the mixture to 60°C for 2 hours.

    • Note: Higher temperatures (>100°C) may be required for unactivated substrates, but 60°C minimizes desulfonation.

  • Quenching (High Risk): Pour the reaction mixture very slowly onto crushed ice (300 g) with rapid stirring. The sulfonyl chloride will precipitate as a gummy solid or powder.

  • Filter immediately. Wash with cold water.[2]

  • Stop Point: The sulfonyl chloride is unstable. Proceed to Phase 3 immediately or store in a desiccator at 4°C.

Phase 3: Diversification via Amination

Objective: Generate the sulfonamide library by reacting the sulfonyl chloride with various primary/secondary amines.

  • Reagents: Crude Sulfonyl Chloride, Amine (

    
    ), Base (
    
    
    
    or Pyridine), DCM or THF.

Protocol:

  • Dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in dry DCM (20 mL).

  • Cool to 0°C.

  • Add a solution of the sulfonyl chloride (1.0 equiv) in DCM dropwise.

  • Stir at room temperature for 3-6 hours.

  • Wash with 1N HCl (to remove excess amine) and Brine.

  • Dry over

    
     and concentrate.
    
Phase 4: Deprotection (Hydrolysis)

Objective: Reveal the free aniline for further bio-conjugation or solubility.

Protocol:

  • Reflux the sulfonamide in 10% NaOH or 6M HCl for 1-2 hours.

  • Neutralize to pH 7 to precipitate the final product: 2-Amino-5-chlorobenzenesulfonamide derivative .

Mechanistic Insight & Troubleshooting

Mechanism of Chlorosulfonation

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[3] The chlorosulfonic acid acts as both the solvent and the electrophile source (


 or 

).

Mechanism Substrate 4-Chloroacetanilide SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex Attack by SO3 Electrophile HSO3Cl (Source of SO3) Electrophile->SigmaComplex SulfonicAcid Ar-SO3H (Intermediate) SigmaComplex->SulfonicAcid -H+ Product Ar-SO2Cl (Sulfonyl Chloride) SulfonicAcid->Product + HSO3Cl - H2SO4

Figure 2: Mechanistic pathway. Note that the sulfonic acid is formed first, then converted to the chloride by excess chlorosulfonic acid.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Charring/Black Tar Reaction temp too high or addition too fast.Maintain <5°C during addition. Ensure reagents are dry.[2]
Low Yield (Phase 2) Hydrolysis of sulfonyl chloride during quench.Quench on ice rapidly but carefully; filter immediately. Do not let it sit in water.
Insoluble Product Formation of Sulfone byproduct (

).
Use larger excess of

(acting as solvent) to dilute reactants.
Impure Final Product Incomplete deprotection.Monitor Phase 4 by TLC. Extend reflux time if needed.

Bioactivity & Validation

To validate the biological relevance of the synthesized library, the following assays are standard for sulfonamide derivatives:

  • Carbonic Anhydrase (CA) Inhibition:

    • Sulfonamides coordinate to the Zinc ion in the CA active site.

    • Assay: Esterase activity using 4-nitrophenyl acetate (4-NPA) as substrate. Measure absorbance of 4-nitrophenol at 400 nm.

    • Reference Standard: Acetazolamide.

  • Antimicrobial Screening (MIC):

    • Target: Dihydropteroate synthase (DHPS).[4]

    • Protocol: Broth microdilution method against E. coli and S. aureus.

References

  • BenchChem Technical Support. (2025).[5] Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid. Retrieved from 3

  • University of Wisconsin-Madison. (n.d.). Synthesis of Sulfanilamide: Synthesis of 4-Acetamidobenzenesulfonyl Chloride. Retrieved from 2

  • National Institutes of Health (NIH). (2016). Design and synthesis of some novel 4-Chloro-N-... benzenesulfonamide derivatives as anticancer agents. Retrieved from 6

  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from 7[8]

Sources

Application

Application Note: Solid-Phase Synthesis of Targeted Sulfonamide Libraries using N-(5-amino-2-chlorophenyl)methanesulfonamide

Introduction & Strategic Rationale Bifunctional scaffolds are the cornerstone of modern combinatorial library design. N-(5-amino-2-chlorophenyl)methanesulfonamide is a highly versatile building block featuring both a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Bifunctional scaffolds are the cornerstone of modern combinatorial library design. N-(5-amino-2-chlorophenyl)methanesulfonamide is a highly versatile building block featuring both a primary aromatic amine and a methanesulfonamide moiety. The 2-chloro-substituted phenyl ring provides critical structural rigidity and halogen-bonding potential, making derivatives of this scaffold highly relevant in the development of kinase inhibitors, COX-2 inhibitors, and novel anti-inflammatory agents.

This Application Note details a robust solid-phase organic synthesis (SPOS) strategy using 2-Chlorotrityl chloride (2-CTC) resin[1]. The methodology exploits the differential reactivity of the sulfonamide and the aniline to achieve orthogonal functionalization without the need for transient protecting groups.

The Chemical Causality of Selective Anchoring: Selective immobilization is achieved by exploiting the


 difference between the methanesulfonamide (

) and the aniline (

). In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the sulfonamide is selectively deprotonated to form a highly reactive anion. This anion preferentially attacks the sterically hindered trityl carbocation of the 2-CTC resin, leaving the neutral, less nucleophilic aniline fully exposed for downstream library diversification[2].

Experimental Workflow

Workflow Step1 1. Resin Preparation Swelling 2-CTC Resin in DCM Step2 2. Scaffold Immobilization N-(5-amino-2-chlorophenyl)methanesulfonamide + DIPEA in DCM/DMF Step1->Step2 Step3 3. Resin Capping MeOH / DIPEA (Quench unreacted sites) Step2->Step3 Step4 4. Aniline Derivatization R-COOH + HATU + DIPEA (Monitor via Chloranil Test) Step3->Step4 Step5 5. Mild Cleavage 5% TFA in DCM (15 min) Step4->Step5 Step6 6. Final Compound Isolation Evaporation & Lyophilization Step5->Step6

Workflow for the solid-phase synthesis of sulfonamide derivatives using 2-CTC resin.

Quantitative Optimization of Aniline Acylation

The aniline group at position 5 is slightly deactivated by the meta-inductive electron-withdrawing effects of both the chloro and sulfonamide groups. Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete conversion. Table 1 demonstrates the necessity of using highly active uronium-based coupling reagents (HATU) or modern additives (OxymaPure) to drive amide bond formation to absolute completion[3].

Table 1: Optimization of Coupling Conditions for Resin-Bound 5-Amino Group

Coupling ReagentBaseEquivalentsReaction TimeConversion (%)*Crude Purity (%)
DIC / HOBtNone3.04.0 h45%88%
DIC / OxymaPureNone3.04.0 h82%92%
HATU DIPEA 3.0 2.0 h >99% 96%

*Determined by LC-MS analysis of cleaved intermediates following a model coupling with 4-fluorobenzoic acid.

Step-by-Step Experimental Protocols

Protocol A: Scaffold Immobilization on 2-CTC Resin
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0–1.6 mmol/g) into a fritted solid-phase synthesis vessel. Swell in anhydrous dichloromethane (DCM) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing internal reactive trityl chloride sites for uniform loading[4].

  • Loading: Dissolve 1.5 equivalents of N-(5-amino-2-chlorophenyl)methanesulfonamide in a minimal volume of anhydrous DMF. Add 3.0 equivalents of DIPEA. Add this solution to the drained resin.

  • Agitation: Agitate gently at room temperature for 12 hours to allow the sulfonamide anion to undergo nucleophilic substitution at the trityl carbocation.

  • Capping: Drain the reaction mixture. To quench unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 20 minutes.

    • Causality: Failing to cap the resin will allow subsequent carboxylic acid building blocks to covalently bind directly to the resin, creating inseparable deletion impurities[2].

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Protocol B: Library Diversification (Aniline Acylation)

This protocol utilizes a self-validating checkpoint to ensure the integrity of the combinatorial library.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the desired carboxylic acid building block and 3.0 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Stir for 3 minutes to pre-activate the acid into the highly reactive O-At ester[3].

  • Coupling: Add the activated mixture to the resin-bound scaffold. Agitate for 2 hours at room temperature.

  • Validation (Chloranil Test): Remove a few resin beads, wash with DCM, and apply the Chloranil test (which is specific for secondary amines and anilines, unlike the Kaiser test).

    • Self-Validating Logic: A negative result (colorless/yellow beads) confirms complete acylation. If the beads turn blue/green, the deactivated aniline has not fully reacted, and the coupling step must be repeated before proceeding.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (2x). Dry thoroughly under vacuum.

Protocol C: Mild Acidic Cleavage and Recovery
  • Cleavage Cocktail: Prepare a solution of 5% Trifluoroacetic acid (TFA) and 1% Triisopropylsilane (TIS) in DCM.

  • Execution: Treat the dried resin with the cleavage cocktail for 15 minutes at room temperature.

    • Causality: The 2-CTC linker is highly acid-labile. Prolonged exposure or standard 95% TFA concentrations are unnecessary and risk degrading sensitive library appendages[5]. TIS is included as a scavenger to trap the generated trityl cations, preventing the re-alkylation of the cleaved sulfonamide.

  • Collection: Filter the cleavage solution into a collection flask. Wash the resin twice with pure DCM and combine the filtrates.

  • Isolation: Evaporate the solvent under reduced pressure. Lyophilize the residue from water/acetonitrile to yield the final high-purity library compound.

References

  • (2-​chlorophenyl)​methanesulfonamide | Sigma-Aldrich - sigmaaldrich.com -
  • Solid phase peptide synthesis: New resin and new protecting group - core.ac.uk -
  • Solid-phase synthesis of prenylcysteine analogs - nih.gov -
  • Solid-phase peptide synthesis - csic.es -
  • Acid-Labile Handles and Functionalized Solid Supports - thieme-connect.de -
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - csic.es -

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues with chlorophenyl sulfonamides in water

Status: Active | Topic: Aqueous Solubility Optimization | Ticket ID: SOL-CPS-001 Welcome to the Solubility Support Hub From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team You are likely he...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic: Aqueous Solubility Optimization | Ticket ID: SOL-CPS-001

Welcome to the Solubility Support Hub

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team

You are likely here because your chlorophenyl sulfonamide compound is precipitating ("crashing out") when diluted into biological media, or you are struggling to prepare a stable stock solution for animal studies.

This is a known physicochemical bottleneck. The chlorophenyl group adds significant lipophilicity (increasing LogP), while the sulfonamide moiety (


) acts as a weak acid. The interplay between these two factors creates a "solubility cliff" near physiological pH.

This guide provides three validated workflows to resolve this, ranging from simple cosolvent adjustments to advanced molecular complexation.

Part 1: The Chemistry of the Problem

To solve the issue, you must understand the mechanism of failure.

  • The Lipophilic Anchor: The chlorophenyl ring is highly hydrophobic. It drives the molecule to aggregate in water to minimize entropy loss, leading to precipitation.

  • The pH Switch: Sulfonamides are weak acids with a pKa typically between 5.9 and 7.4 [1, 2].

    • At pH > pKa (Alkaline): The sulfonamide deprotonates (

      
      ), becoming negatively charged and highly water-soluble.
      
    • At pH < pKa (Acidic/Neutral): It remains neutral and insoluble.

    • The Trap: Physiological buffers (PBS, Cell Media) are pH 7.4. If your compound’s pKa is near 7.4, a significant fraction remains neutral and will precipitate if the concentration exceeds its intrinsic solubility (

      
      ).
      
Part 2: Decision Matrix (Workflow Selector)

Use this logic flow to select the correct protocol for your experiment.

SolubilityStrategy Start Start: Define Application AppType What is the end use? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo ChemSyn Chemical Synthesis/Purification AppType->ChemSyn ConcCheck Required Conc. > 100 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route pHMethod Method B: pH Swing (Sodium Salt Formation) ChemSyn->pHMethod DMSO Method A: DMSO Stock (Keep final DMSO < 0.1%) ConcCheck->DMSO No CD Method C: Cyclodextrin (HP-β-CD) ConcCheck->CD Yes (Avoids DMSO toxicity) Oral Suspension (Methylcellulose) or Salt Form Route->Oral Oral (PO) IV Method C: Cyclodextrin (Soluble Complex) Route->IV IV / IP

Figure 1: Strategic decision tree for solubilizing chlorophenyl sulfonamides based on experimental constraints.

Part 3: Validated Protocols
Method A: The DMSO "Step-Down" (For In Vitro Assays)

Best for: Low concentration cell assays (< 100 µM).

The Risk: Direct addition of a high-concentration DMSO stock to media often causes immediate precipitation (turbidity) because the local concentration exceeds solubility before mixing occurs.

Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Dilution (The Critical Step):

    • Do NOT add 1 µL stock directly to 1 mL cells.

    • Instead, prepare a 10x working solution in media without serum (serum proteins can bind drugs unpredictably).

    • Add the DMSO stock dropwise to the vortexing media.

    • Self-Validation Check: Hold the tube up to a light source. If it looks milky or opalescent, the compound has crashed out. You must switch to Method C.

  • Final Application: Add the 10x working solution to your cell wells.

  • Safety Limit: Ensure final DMSO concentration is ≤ 0.1% . Levels >0.5% are cytotoxic to many cell lines and can induce differentiation or apoptosis artifacts [3, 4].[1]

Method B: pH Swing / Salt Formation (For Chemical Handling)

Best for: Synthesis, purification, or oral gavage formulations.

The Mechanism: We convert the weak acid sulfonamide into its sodium salt.

Protocol:

  • Suspend the chlorophenyl sulfonamide in water (it will be a slurry).

  • Add 1.0 equivalent of 1M NaOH dropwise while stirring.

  • Monitor dissolution.[2] The solution should become clear as the salt forms (

    
    ).
    
  • Warning: If you dilute this salt solution into a buffer at pH 7.4 (like PBS), the pH will drop, the compound will reprotonate, and it will precipitate. This method is strictly for high-pH storage or specific administration routes where precipitation in the stomach (low pH) is acceptable/expected.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo IV/IP injection, high-concentration cell assays, and preventing precipitation in media.

The Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic chlorophenyl ring enters the CD cavity, shielding it from water, while the hydrophilic CD exterior keeps the complex soluble [5, 6].

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline. (e.g., 2g HP-
    
    
    
    -CD in 10mL water). Filter sterilize (0.22 µm).
  • Compound Addition: Add your chlorophenyl sulfonamide powder directly to the CD solution.

  • Energy Input: The complexation is not instantaneous. You must sonicate (bath sonicator) for 30–60 minutes at room temperature or stir overnight.

  • Self-Validation: The suspension should turn into a clear solution.

  • Usage: This solution is stable upon dilution into blood or media because the drug is physically encapsulated, not just dissolved.

Part 4: Data Summary & Comparison
FeatureDMSO SolubilizationpH Adjustment (NaOH)Cyclodextrin (HP-

-CD)
Solubility Mechanism Cosolvent (disrupts water lattice)Ionization (creates salt)Inclusion Complex (encapsulation)
Physiological Stability Low (Precipitates on dilution)Low (Precipitates if pH < pKa)High (Remains soluble)
Cell Toxicity High if >0.5% [3]High (due to pH extreme)Low / Inert
In Vivo Suitability Poor (Pain/Hemolysis)Poor (Tissue damage)Excellent (IV/IP safe)
Preparation Time Fast (< 5 min)Fast (< 10 min)Slow (1 hr - Overnight)
Part 5: Troubleshooting FAQ

Q1: I followed Method A, but I still see crystals in my cell culture dish under the microscope.

  • Diagnosis: This is likely "micro-precipitation." Even if the stock looked clear, the shift from 100% DMSO to aqueous media caused the drug to crash out over time.

  • Fix: Switch to Method C (Cyclodextrins) . Alternatively, check if your media contains high serum (FBS). Serum albumin can bind sulfonamides, sometimes helping solubility, but sometimes competing with uptake.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no.[1][3] Chlorophenyl sulfonamides are often less soluble in ethanol than in DMSO. Furthermore, ethanol is more volatile (changing concentrations via evaporation) and often less tolerated by cells in long-term assays. Stick to DMSO or Cyclodextrins.

Q3: My compound dissolved in NaOH (Method B) but precipitated when I added PBS.

  • Answer: This is expected. PBS has a strong buffering capacity at pH 7.4. If your compound's pKa is 7.5 or higher, the PBS forces the equilibrium back to the neutral (insoluble) form.

  • Fix: For buffer compatibility, you must use the Cyclodextrin method.

Q4: What is the maximum concentration of HP-


-CD I can use for mice? 
  • Answer: 20% (w/v) is a standard, safe starting point for parenteral (IV/IP) administration. Higher concentrations (up to 40%) can be used but viscosity becomes an issue for injection [5].

References
  • BenchChem. (2025).[4] Physicochemical Properties of N-(4-chlorophenyl)piperidin-4-amine and related sulfonamides.Link

  • Perlovich, G. L., et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.[5] Journal of Chemical Information and Computer Sciences. Link

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits.[6]Link

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Link

  • Zoppi, A., et al. (2010).[7] Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods.[7][8] Journal of Pharmaceutical Sciences. Link

  • Mura, P., et al. (2003). Interaction of sulfadiazine with cyclodextrins in aqueous solution and in the solid state.[7][8] International Journal of Pharmaceutics. Link

Sources

Optimization

removing unreacted methanesulfonyl chloride from product mixture

Technical Support Center: Removal of Unreacted Methanesulfonyl Chloride (MsCl) Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Overview & Causality Methanesulfonyl chloride (MsCl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removal of Unreacted Methanesulfonyl Chloride (MsCl) Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview & Causality

Methanesulfonyl chloride (MsCl) is a ubiquitous reagent for the mesylation of alcohols and amines. Because reactions often require a stoichiometric excess of MsCl to reach completion, unreacted MsCl frequently remains in the crude product mixture. As a potent electrophile, residual MsCl poses significant downstream risks:

  • Hydrolytic Degradation: Upon contact with moisture during workup, MsCl undergoes rapid hydrolysis to form methanesulfonic acid (MSA) and hydrochloric acid (HCl)[1]. These highly acidic byproducts can cleave acid-sensitive protecting groups or degrade the active pharmaceutical ingredient (API).

  • Nucleophilic Scavenging: If not deliberately quenched, unreacted MsCl can react with nucleophilic chromatography solvents (e.g., methanol) or reagents in subsequent steps, generating complex impurity profiles[1].

Removing MsCl is not merely a physical separation; it is a deliberate chemical transformation. The quenching strategy must be tailored to the physicochemical stability of your specific product.

Decision Matrix for MsCl Removal

Table 1: Comparative Strategies for MsCl Quenching and Removal

StrategyReagents UsedMechanism of ActionIdeal Substrate ProfileLimitations
Aqueous Hydrolysis Ice/Water, NaHCO₃Nucleophilic attack by H₂O displaces Cl⁻, forming water-soluble MSA and HCl salts.Highly lipophilic products, stable to mild base.Exothermic; unsuitable for water-soluble or hydrolytically unstable products.
Amine Scavenging Morpholine or PiperidineRapid sulfonylation of the secondary amine forms a highly polar sulfonamide.Acid-sensitive products; reactions where aqueous extraction is viable.Introduces a new organic byproduct that requires acidic or chromatographic removal.
Solid-Phase Scavenging PS-Trisamine ResinPolymer-supported primary amines covalently trap MsCl as a resin-bound sulfonamide.Water-soluble or highly sensitive APIs.Higher cost; requires extended agitation times (2–24 h) for complete scavenging.
Direct Filtration Silica Gel PlugPhysical adsorption and partial hydrolysis on the acidic silica surface.Robust, non-polar products.MsCl can co-elute or react with the silica matrix, reducing purification efficiency.

Decision Workflow

MsCl_Removal_Workflow Start Unreacted MsCl in Product Mixture Q1 Is the desired product water-soluble? Start->Q1 Q2 Is the product stable to aqueous base? Q1->Q2 No ResinScavenger Solid-Supported Resin (e.g., PS-Trisamine) Q1->ResinScavenger Yes AqWorkup Aqueous Quench & NaHCO3 Wash Q2->AqWorkup Yes AmineQuench Liquid Amine Scavenger (e.g., Morpholine) Q2->AmineQuench No (Mild Conditions) SilicaPlug Direct Silica Plug / Chromatography Q2->SilicaPlug No (Highly Sensitive)

Decision tree for selecting a suitable method for unreacted MsCl removal.

Validated Experimental Protocols

Protocol A: Standard Aqueous Quench (Hydrolysis)

Causality: Water acts as an oxygen nucleophile, attacking the electrophilic sulfur of MsCl to yield methanesulfonic acid and HCl. A subsequent saturated sodium bicarbonate wash deprotonates these strong acids, partitioning them entirely into the aqueous layer[1].

  • Cooling: Once the mesylation reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. Note: MsCl hydrolysis is highly exothermic.

  • Quenching: Slowly add cold water or crushed ice (approx. 5 volumes relative to the reaction solvent) while maintaining vigorous stirring[1]. Stir for 15–30 minutes to ensure complete hydrolysis.

  • Dilution & Separation: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate)[2]. Transfer to a separatory funnel and separate the phases.

  • Neutralization (Self-Validation Step): Wash the organic layer with saturated aqueous NaHCO₃. Continue washing until the aqueous effluent tests slightly basic (pH ~8) using pH paper. This confirms the complete removal of the methanesulfonic acid byproduct[1].

  • Final Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reactive Amine Scavenging

Causality: Secondary amines like morpholine are highly nucleophilic and react with MsCl much faster than water. This forms a sulfonamide that can be easily washed away with dilute aqueous acid, avoiding the generation of highly acidic hydrolysis byproducts in the organic phase[3].

  • Scavenger Addition: To the crude reaction mixture at 0 °C, add 1.5 equivalents (relative to the estimated excess MsCl) of morpholine[3].

  • Agitation: Stir the mixture at room temperature for 30–60 minutes.

  • Acid Wash: Dilute with an organic extraction solvent. Wash the organic layer sequentially with 1M HCl (to remove excess morpholine and the basic amine reaction solvent) and brine[1].

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate.

Protocol C: Solid-Phase Scavenging (Catch-and-Release)

Causality: For highly water-soluble or sensitive APIs where aqueous extraction leads to yield loss, polymer-supported amines (e.g., PS-Trisamine) covalently trap the electrophilic MsCl onto a solid matrix. The impurities are then removed via simple physical filtration[4].

  • Resin Preparation: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (based on excess MsCl) directly to the crude organic reaction mixture[4].

  • Incubation (Self-Validation Step): Agitate the suspension gently (orbital shaker or overhead stirrer) at room temperature for 2 to 24 hours. Monitor the reaction via TLC until the high-Rf MsCl spot completely disappears[1].

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound sulfonamide.

  • Recovery: Wash the resin cake thoroughly with the reaction solvent (e.g., DCM) to recover any non-specifically adsorbed product. Concentrate the combined filtrates to yield the purified product[1].

FAQs & Troubleshooting Guide

Q: Why did my product degrade during the aqueous workup of a mesylation reaction? A: Degradation is usually caused by localized acidic pH spikes. When MsCl is quenched with water, it produces methanesulfonic acid and HCl[1]. If the quench is performed without adequate cooling or if the subsequent NaHCO₃ wash is insufficient, the acidic environment can cleave sensitive protecting groups (e.g., silyl ethers, BOC groups). Solution: Ensure the quench is performed at 0 °C and consider using an amine scavenger (Protocol B) to avoid generating strong acids[3].

Q: How can I monitor the complete consumption/removal of MsCl? A: Thin-Layer Chromatography (TLC) is the most practical method. MsCl typically runs as a high-Rf spot in non-polar solvent systems (e.g., Hexanes/EtOAc). Alternatively, GC-MS can be used to detect residual MsCl in the organic phase prior to concentration. Do not concentrate the mixture until the MsCl spot is completely absent, as concentrating MsCl with your product will accelerate degradation[1].

Q: I have a highly water-soluble product. How do I remove MsCl without losing yield in the aqueous layer? A: Avoid aqueous workups entirely. Utilize a solid-supported scavenger like PS-Trisamine (Protocol C). The resin will covalently bind the unreacted MsCl, allowing you to simply filter away the impurities and evaporate the solvent to recover your water-soluble product[4].

Q: Can I just load the crude reaction mixture directly onto a silica gel column? A: While direct chromatography is possible, it is not recommended if a large excess of MsCl is present. MsCl can react with the silica gel matrix or with alcoholic eluents (like methanol), generating heat and new impurities on the column[1]. Always perform at least a preliminary quench or silica plug filtration before high-resolution chromatography.

References

  • Organic Syntheses. "(R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate - Organic Syntheses Procedure." Available at:[Link]

  • The Journal of Organic Chemistry. "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines." ACS Publications. Available at:[Link]

  • ArtisanTG. "Argonaut Quest Training Workshop 2." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Sulfonamide Building Block Synthesis

Topic: Troubleshooting Low Purity in Sulfonamide Synthesis Status: Active | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in Sulfonamide Synthesis

Status: Active | Lead Scientist: Dr. A. Vance | Last Updated: March 2026

Introduction: The Purity Paradox

Sulfonamides are the backbone of medicinal chemistry, serving as key pharmacophores in antibiotics, diuretics, and protease inhibitors.[1] While the classical reaction—sulfonyl chloride attacking an amine—appears deceptively simple, it is prone to three "silent killers" of purity: Hydrolysis (formation of sulfonic acid), Bis-sulfonylation (formation of disulfonimides), and Regio-scrambling .

This guide is not a textbook; it is a triage unit. We focus on the causality of failure and the specific, self-validating protocols required to rescue your batch.

Diagnostic Triage: Identify Your Impurity

Before attempting purification, you must identify the enemy. Use this table to correlate your analytical data with the root cause.

Symptom (LCMS/NMR) Probable Impurity Root Cause Immediate Action
Mass = Target + ArSO₂ Bis-sulfonamide (Disulfonimide)Excess sulfonyl chloride; Reaction temp too high; Base too strong.See Section 3: Bis-sulfonylation Rescue.
Mass = Target - Amine + OH Sulfonic Acid Wet solvents; Old sulfonyl chloride; Poor quenching.See Section 4: The pH Switch.
Broad Peak / Baseline Drag Oligomers/Tars Oxidation of aniline starting material; Exothermic runaway.Activated Carbon filtration; Check amine quality.
Starting Material Persists Incomplete Rxn HCl salt of amine used without extra base; Steric hindrance.Add 1.0 eq extra base; Heat to 50°C.

Deep Dive: The Bis-Sulfonylation Nightmare

The Issue: Primary amines (


) have two protons. The sulfonamide product (

) is actually more acidic (pKa ~10) than the starting amine (pKa ~35). In the presence of a strong base or excess sulfonyl chloride, the mono-sulfonamide deprotonates and attacks a second equivalent of sulfonyl chloride, forming the bis-sulfonamide (

).
Prevention Strategy
  • Stoichiometry Control: Never use >1.05 equivalents of sulfonyl chloride.

  • Base Selection: Switch from Triethylamine (TEA) to Pyridine or N-Methylmorpholine (NMM) . These are less likely to deprotonate the formed sulfonamide.

  • Addition Order: Add the sulfonyl chloride slowly to the amine at 0°C. High local concentration favors bis-addition.

Rescue Protocol (Hydrolysis of the Bis-product)

If you already have the bis-impurity, you don't need to toss the batch. The second sulfonyl group is labile under basic conditions.

  • Dissolve: Take crude mixture in THF/Water (1:1).

  • Treat: Add 2.0 equivalents of NaOH or LiOH.

  • Heat: Stir at 50-60°C for 1-2 hours. Monitor by TLC/LCMS.

    • Mechanism:[2][3][4][5] The hydroxide ion attacks the sulfur, cleaving the S-N bond of the less stable bis-sulfonamide, reverting it to the desired mono-sulfonamide [1].

  • Workup: Acidify to pH 4-5 to precipitate the mono-sulfonamide.

BisSulfonylation Start Start: Primary Amine + ArSO2Cl CheckBase Decision: Which Base? Start->CheckBase StrongBase Strong Base (TEA/DIEA) Risk: High Bis-sulfonylation CheckBase->StrongBase Used TEA WeakBase Weak Base (Pyridine/Na2CO3) Favors Mono-product CheckBase->WeakBase Used Pyridine ResultBis Result: Bis-sulfonamide formed StrongBase->ResultBis Final Final: Pure Mono-Sulfonamide WeakBase->Final Rescue Rescue: Heat with NaOH/THF ResultBis->Rescue Hydrolysis Step Rescue->Final

Caption: Logic flow for preventing and rescuing bis-sulfonylation impurities.

The "pH Switch": Removing Sulfonic Acid

The Issue: Sulfonyl chlorides hydrolyze rapidly in moist air to form sulfonic acids (


). This impurity is highly polar and often co-elutes with your product on normal phase silica.

The Solution: You must exploit the pKa difference. Sulfonic acids are strong acids (pKa < 0), whereas primary sulfonamides are weak acids (pKa ~10).

Protocol: The Differential Extraction

Standard washes (water/brine) are insufficient.

  • Initial Extraction: Dissolve crude in Ethyl Acetate (EtOAc).

  • The Basic Wash (Critical Step): Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .

    • Why: This converts the sulfonic acid to its water-soluble sodium salt (

      
      ).
      
    • Self-Validation: Check the pH of the aqueous layer. It must be >8.

  • The "Clinch" (Optional for Acidic Products):

    • If your sulfonamide product is also being lost to the aqueous layer (because it formed a salt), separate the aqueous layer.

    • Acidify the aqueous layer carefully to pH 4-5 (use 1M HCl).

    • At pH 4, the sulfonamide reprotinates and precipitates (or can be extracted back into EtOAc), while the sulfonic acid (pKa < 0) remains fully ionized and dissolved in the water [2].

Purification: Recrystallization vs. Chromatography

If extraction fails, use this decision matrix for final purification.

Method A: Recrystallization (The "Green" Choice)

Sulfonamides crystallize well due to strong hydrogen bonding.

  • Best Solvent System: Ethanol/Water or Isopropanol/Water.

  • Procedure:

    • Dissolve crude in minimum boiling Ethanol.

    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly to Room Temp, then 0°C.

    • Tip: If it "oils out" (forms a liquid blob instead of crystals), your solution is too concentrated or contains too many impurities.[6] Re-dissolve and dilute [3].

Method B: Flash Chromatography
  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM/Methanol is standard, but often causes tailing.

  • The Fix: Add 0.1% Acetic Acid to your eluent. This suppresses the ionization of the sulfonamide on the silica, sharpening the peak shape.

PurificationLogic Crude Crude Mixture Solubility Is it crystalline? Crude->Solubility Recryst Recrystallize: EtOH/Water Solubility->Recryst Yes Column Flash Column Solubility->Column No (Oily/Amorphous) Tailing Problem: Tailing/Streaking Column->Tailing Poor Separation Modifier Fix: Add 0.1% AcOH or switch to CHCl3/MeOH Tailing->Modifier

Caption: Decision matrix for downstream processing and purification.

Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid but looks wet/sticky. Can I still use it? A: It has likely hydrolyzed to the sulfonic acid. Do not use it directly. You can try to purify it by washing the solid with cold pentane or hexane (the chloride is insoluble, impurities may wash away), but it is safer to buy fresh or recrystallize the starting material.

Q: I used Pyridine as a base/solvent, and now I can't get rid of the smell. A: Pyridine is notoriously difficult to remove. Wash your organic layer with 1M CuSO₄ (Copper Sulfate) solution. The copper coordinates with pyridine to form a water-soluble blue complex, effectively pulling it out of the organic phase.

Q: My reaction yields are low (<40%), but the starting material is gone. A: Check for the formation of the Sulfonate Ester . If you used an alcohol (MeOH/EtOH) as a solvent, the sulfonyl chloride likely reacted with the solvent instead of your amine. Always use aprotic solvents (DCM, THF, DMF) for the coupling step [4].

References

  • Organic Chemistry Portal. "Protective Groups: Sulfonamides." Available at: [Link]

  • LibreTexts Chemistry. "Purification of Sulfanilamide by Crystallization." Available at: [Link]

  • National Institutes of Health (NIH). "Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity, and Biophysical Interactions." PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Engineering for Sulfonamide-Aniline Couplings

The following Technical Support Guide is designed for researchers optimizing the coupling of -(5-amino-2-chlorophenyl)methanesulfonamide (and structurally similar electron-deficient anilines). Ticket ID: #SOLV-5A2C-MS Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers optimizing the coupling of


-(5-amino-2-chlorophenyl)methanesulfonamide  (and structurally similar electron-deficient anilines).

Ticket ID: #SOLV-5A2C-MS Subject: Alternative Solvents & Optimization for


-(5-amino-2-chlorophenyl)methanesulfonamide
Status:  Open
Support Level:  Senior Application Scientist

The Core Challenge: Why This Coupling Fails

You are likely encountering low yields or difficult workups using standard solvents (DCM, DMF) for two reasons inherent to the molecule's physicochemical profile:

  • Electronic Deactivation (The "Dead" Nucleophile): The target amine (position 5) is electronically deactivated. It is meta to the electron-withdrawing sulfonamide group and para to the electron-withdrawing chlorine atom. This drastically lowers the nucleophilicity of the amine, requiring higher reaction temperatures or stronger activation than standard DCM (boiling point 40°C) allows.

  • The Solubility Paradox: The sulfonamide moiety (

    
    ) creates strong intermolecular hydrogen bond networks, making the molecule poorly soluble in non-polar green solvents (like Heptane/Toluene) but highly soluble in high-boiling polar aprotic solvents (DMF/NMP) that are difficult to remove and toxic.
    

Recommended Alternative Solvents

We recommend shifting from DMF/DCM to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .

Comparative Solvent Performance Matrix
SolventBoiling PointSolubility of SulfonamidePhase Separation (Water)Green ScoreRecommendation
DCM 40°CModerateGoodPoor (Toxic)Avoid (Too volatile for required heat)
DMF 153°CExcellentNone (Miscible)Poor (Reprotoxic)Avoid (Workup bottleneck)
2-MeTHF 80°C Good Excellent High Primary Recommendation
CPME 106°CModerateExcellentHighSecondary (If >80°C needed)
EtOAc 77°CModerate/LowGoodHighTertiary (Solubility often insufficient)
Why 2-MeTHF?
  • Thermal Headroom: Its 80°C boiling point allows you to drive the reaction of your deactivated aniline without pressurization.

  • Orthogonal Workup: Unlike THF, 2-MeTHF is immiscible with water.[1] You can wash the reaction mixture directly with aqueous acid/base to remove byproducts without solvent exchange.

  • Biogenic: Derived from furfural (corn cobs/bagasse).

Troubleshooting & Optimization Protocols

Scenario A: "The Reaction is Too Slow / Low Conversion"

Diagnosis: The aniline is too electron-deficient. Standard EDC/HOBt couplings will stall. Solution: Switch to T3P (Propylphosphonic anhydride) in 2-MeTHF. T3P is a highly active coupling agent that minimizes epimerization and drives difficult aniline couplings.

Protocol: High-Efficiency T3P Coupling
  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and Base (DIPEA or NMM, 3.0 equiv) into 2-MeTHF (5–10 volumes).

  • Activation: Add T3P (50% w/w solution in 2-MeTHF or EtOAc, 1.5 equiv). Stir for 10 minutes at RT.

    • Note: The solution may turn slightly yellow; this is normal.

  • Addition: Add

    
    -(5-amino-2-chlorophenyl)methanesulfonamide  (1.0 equiv).
    
    • Tip: If the aniline is a solid, add it directly. If solubility is an issue, dissolve it in a minimum volume of warm 2-MeTHF or a "spike" (5% v/v) of NMP before addition.

  • Reaction: Heat the mixture to 60–75°C . Monitor via HPLC/UPLC.

    • Why Heat? The heat overcomes the activation energy barrier caused by the ortho-chloro steric hindrance and electronic deactivation.

  • Workup (The "Green" Advantage):

    • Cool to RT.

    • Add Water (5 vol). Separation is immediate (2-MeTHF is the upper layer).

    • Wash organic layer with 10% Citric Acid (removes unreacted amine/base).

    • Wash organic layer with 10%

      
       (removes T3P byproducts, which are water-soluble phosphates).
      
    • Concentrate the 2-MeTHF layer to isolate the product.[2]

Scenario B: "My Reactant Won't Dissolve in 2-MeTHF"

Diagnosis: The sulfonamide hydrogen bonding network is too strong. Solution: Disruption of H-bonds or Co-Solvent Engineering.

  • The "Super-Base" Trick: Use DBU (1.0 equiv) instead of DIPEA. The DBU can deprotonate the sulfonamide nitrogen (pKa ~10), creating a transient soluble anion that helps dissolve the scaffold. Caution: Ensure your coupling partner is not base-sensitive.

  • Green Co-Solvent: Add Dimethyl Isosorbide (DMI) or Propylene Carbonate (5-10% v/v). These are green, high-boiling polar solvents that boost solubility without ruining the aqueous workup (they will wash out into the water phase).

Visualizing the Logic

The following diagrams illustrate the decision process and the optimized workflow.

SolventSelection Start Start: Coupling N-(5-amino-2-chlorophenyl) methanesulfonamide CheckSol Is the Aniline Soluble in EtOAc? Start->CheckSol YesSol Use EtOAc or iPrOAc (Standard Green) CheckSol->YesSol Yes NoSol Requires Higher Polarity CheckSol->NoSol No CheckTemp Required Reaction Temp? NoSol->CheckTemp LowTemp < 60°C CheckTemp->LowTemp HighTemp > 60°C (Likely needed) CheckTemp->HighTemp Rec1 Rec: 2-MeTHF (Balance of Solubility/Temp) LowTemp->Rec1 HighTemp->Rec1 Preferred Rec2 Rec: CPME (High Temp Stability) HighTemp->Rec2 Rec3 Rec: 2-MeTHF + 10% NMP (For Stubborn Solubility) Rec1->Rec3 If precipitation occurs

Figure 1: Decision tree for solvent selection based on solubility and thermal requirements.

ReactionWorkflow Step1 1. Charge Acid + Base in 2-MeTHF Step2 2. Add T3P (Active Ester) Step1->Step2 Step3 3. Add Aniline (Heat to 70°C) Step2->Step3 Step4 4. Aqueous Wash (Acid then Base) Step3->Step4 Step5 5. Evaporate 2-MeTHF (Product Isolation) Step4->Step5

Figure 2: Optimized T3P coupling workflow in 2-MeTHF.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Micellar Catalysis)? A: Yes. If you have access to surfactants like TPGS-750-M , this coupling can be performed in water. The lipophilic aniline and acid migrate into the micelle, creating a high local concentration that overcomes the deactivated nature of the amine. However, if you do not have experience with micellar workups (which can sometimes form emulsions), 2-MeTHF is a more robust "drop-in" replacement.

Q: I see a solid precipitate when I add the aniline. Is the reaction dead? A: Not necessarily. Sulfonamide salts often precipitate initially. If using 2-MeTHF, heat the reaction to 60°C. Often, the suspension will clear as the reaction proceeds and the more soluble amide product forms. If it remains a thick slurry, add 5-10% DMF or NMP.

Q: Why T3P? Can I use HATU? A: You can use HATU, but T3P is superior for this specific application because:

  • Atom Economy: T3P byproducts are water-soluble.[3] HATU leaves tetramethylurea and phosphorous byproducts that can be hard to remove from sulfonamides without chromatography.

  • Safety: HATU is a potential allergen/sensitizer. T3P is generally safer and easier to handle in scale-up.

Q: Is the sulfonamide proton interfering with the coupling? A: The sulfonamide


 has a pKa of ~10. Standard tertiary amine bases (TEA, DIPEA) used in coupling will deprotonate it to some extent. This is actually beneficial for solubility (ionic species). It does not interfere with the coupling because the sulfonamide nitrogen is non-nucleophilic compared to the aniline 

.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link

  • 2-MeTHF in Amide Coupling: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369–1379. Link

  • T3P Reagent Capabilities: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[4] Organic Letters, 2011, 13 , 5048–5051. Link

  • CPME Properties: Watanabe, K., et al. "Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis." Organic Process Research & Development, 2007, 11 , 251–258. Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of N-(5-amino-2-chlorophenyl)methanesulfonamide: A Comparative Technical Guide

Topic: HPLC method for detecting N-(5-amino-2-chlorophenyl)methanesulfonamide purity Executive Summary The precise quantification of N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS: 1156530-66-3) is critical in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method for detecting N-(5-amino-2-chlorophenyl)methanesulfonamide purity

Executive Summary

The precise quantification of N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS: 1156530-66-3) is critical in the synthesis of next-generation sulfonamide-based kinase inhibitors. As a key intermediate, its purity directly impacts the yield and safety profile of the final API.

This guide compares the industry-standard Isocratic C18 Method (the "Alternative") against an optimized Gradient Phenyl-Hexyl Core-Shell Method (the "Recommended Product"). While the legacy C18 method provides baseline separation, our comparative data demonstrates that the Phenyl-Hexyl approach offers superior resolution of critical regioisomers and process-related impurities, specifically the nitro-precursor and de-chlorinated byproducts.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step to robust method design. This compound features a basic aniline amine, an acidic sulfonamide proton, and a halogenated aromatic ring.

  • Chemical Name: N-(5-amino-2-chlorophenyl)methanesulfonamide[1]

  • CAS Number: 1156530-66-3[2]

  • Molecular Formula: C7H9ClN2O2S[3][4]

  • Key Functional Groups:

    • Primary Amine (Pos 5): Susceptible to oxidation; causes peak tailing on active silanols.

    • Chlorine (Pos 2): Provides lipophilicity and "handle" for pi-pi interactions.

    • Sulfonamide (Pos 1): Acidic character (pKa ~10).

Impurity Landscape

The synthesis typically involves the reduction of a nitro-intermediate. Common impurities include:

  • Impurity A (Precursor): N-(2-chloro-5-nitrophenyl)methanesulfonamide.

  • Impurity B (De-chlorinated): N-(3-aminophenyl)methanesulfonamide (hydrogenolysis byproduct).

  • Impurity C (Regioisomer): N-(4-amino-2-chlorophenyl)methanesulfonamide (from non-selective nitration).

Comparative Analysis: Legacy vs. Optimized Method

We evaluated two methodologies. The "Alternative" represents the traditional approach often found in older generic protocols. The "Recommended Product" utilizes modern column technology and selectivity optimization.

Table 1: Performance Comparison
ParameterAlternative (Legacy) Recommended (Phenyl-Hexyl) Verdict
Stationary Phase Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)Core-Shell yields sharper peaks.
Elution Mode Isocratic (Phosphate/MeOH)Gradient (Formate/ACN)Gradient elutes late impurities.
Run Time 25 minutes12 minutesRecommended is 2x faster.
Resolution (Imp A) 1.8 (Baseline separation)4.2 (Excellent separation)Recommended is superior.
Tailing Factor (Main Peak) 1.6 (Significant tailing)1.1 (Symmetrical)Recommended reduces silanol interaction.
LOD (µg/mL) 0.50.05Recommended is 10x more sensitive.
Why the Shift? (Expert Insight)

The legacy C18 method relies solely on hydrophobic interactions. However, the target molecule and its impurities (especially the chloro-regioisomers) have similar hydrophobicity but different electron densities. The Phenyl-Hexyl phase exploits pi-pi interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. This "orthogonal" selectivity is crucial for separating the chloro-positional isomers that co-elute on C18.

Recommended Experimental Protocol

This protocol is designed to be self-validating. The use of a core-shell column allows for UHPLC-like performance on standard HPLC systems (backpressure < 400 bar).

Instrumentation & Conditions[6]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Kinetex® or Cortecs® Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.

  • Temperature: 35°C (Critical for mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? It protonates the aniline (pKa ~4.6), ensuring it stays in one ionic state, preventing peak splitting and reducing silanol interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[5]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
8.04060Linear Ramp
9.0595Wash Step
10.0595Hold Wash
10.1955Re-equilibration
12.0955End of Run

Visualizing the Workflow & Chemistry

The following diagrams illustrate the synthesis pathway leading to the impurities and the analytical workflow.

Diagram 1: Synthesis & Impurity Origin

G Start 2-Chloro-aniline Step1 Sulfonylation (+ MeSO2Cl) Start->Step1 Inter Intermediate: N-(2-chloro-phenyl) methanesulfonamide Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Nitro Nitro-Precursor (Impurity A) Step2->Nitro ImpC Impurity C: Regioisomer (4-amino) Step2->ImpC Non-selective Nitration Step3 Reduction (H2/Pd-C or Fe/HCl) Nitro->Step3 Product Target: N-(5-amino-2-chlorophenyl) methanesulfonamide Step3->Product ImpB Impurity B: De-chlorinated (Over-reduction) Step3->ImpB Hydrogenolysis

Caption: Synthesis pathway showing the origin of critical impurities (Nitro-precursor and De-chlorinated byproduct).

Diagram 2: Analytical Workflow

Workflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:Water) Filter Filtration (0.2 µm PTFE) Sample->Filter System HPLC Setup (Phenyl-Hexyl Column, 35°C) Filter->System Inject Injection (5 µL) System->Inject Sep Gradient Elution (pH 3.0 Formate / ACN) Inject->Sep Detect Detection (UV 254 nm) Sep->Detect Data Data Analysis (Resolution > 2.0 check) Detect->Data

Caption: Step-by-step analytical workflow ensuring sample integrity and reproducible results.

Validation & Troubleshooting

Method Validation Summary

To ensure trustworthiness, the recommended method was subjected to standard ICH Q2(R1) validation parameters:

  • Linearity: R² > 0.999 over 50%–150% of target concentration.

  • Precision: RSD < 1.0% (n=6 injections).

  • Robustness: Resolution remains > 2.0 even with ±2°C temperature change or ±0.1 pH unit shift.

Troubleshooting Guide
  • Problem: Peak Splitting.

    • Cause: pH of mobile phase is near the pKa of the amine (approx 4.6).

    • Fix: Ensure Mobile Phase A is strictly pH 3.0 or lower to keep the amine fully protonated.

  • Problem: Rising Baseline.

    • Cause: UV absorbance of Formic Acid at low wavelengths.

    • Fix: Use high-purity additives or switch to Phosphate buffer (pH 2.5) if using UV < 210 nm (Note: Phosphate is non-volatile, not MS compatible).

References

  • PubChem. (2025).[3][6][7] Compound Summary: N-(5-amino-2-chlorophenyl)methanesulfonamide (CID 62215456). National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2024). Core-Shell Technology: Optimization of HPLC Separations for Basic Compounds. Retrieved from [Link]

Sources

Comparative

validation of N-(5-amino-2-chlorophenyl)methanesulfonamide as a drug intermediate

Validation of N-(5-amino-2-chlorophenyl)methanesulfonamide as a Drug Intermediate: A Comparative Guide for Sulfonamide-Based Therapeutics As a Senior Application Scientist specializing in early-stage drug discovery, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of N-(5-amino-2-chlorophenyl)methanesulfonamide as a Drug Intermediate: A Comparative Guide for Sulfonamide-Based Therapeutics

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate the structural viability of chemical intermediates before committing to scale-up synthesis. When designing multi-targeted kinase inhibitors (e.g., TGF-βR1, EGFR) or carbonic anhydrase inhibitors, the methanesulfonamide moiety is a privileged pharmacophore[1]. It acts as a highly effective bioisostere for carboxylic acids, offering superior hydrogen-bonding capabilities within kinase hinge regions without the pharmacokinetic liabilities of a free acid[2].

Among the available building blocks, N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3, CID 18789753) stands out as a structurally optimized intermediate[3]. This guide provides a rigorous, data-driven comparison of this 2-chloro intermediate against its 2-methyl and 2-fluoro alternatives. By detailing the mechanistic causality behind its superior performance, this guide equips medicinal chemists with validated protocols for integrating this intermediate into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The 2-Chloro Advantage

In rational drug design, the substitution pattern on the phenyl ring adjacent to a sulfonamide dictates both the conformational geometry and the metabolic fate of the resulting API[4]. The selection of the 2-chloro analog over other halogens or alkyl groups is driven by three causal factors:

  • Steric Locking (Conformational Causality): The 2-chloro substituent provides optimal steric bulk (Van der Waals radius ~1.75 Å) compared to a fluorine atom (~1.47 Å). This specific bulk restricts the free rotation of the methanesulfonamide group, locking it into a dihedral angle that perfectly aligns with the hydrogen bond acceptors in the ATP-binding pocket of target kinases[2][5].

  • Metabolic Stability: While the 2-methyl analog (CAS 56288-93-8) offers similar steric properties, the benzylic methyl group is a prime liability for Cytochrome P450 (CYP3A4)-mediated oxidation. This rapidly degrades the drug into inactive carboxylic acid metabolites. The 2-chloro group is metabolically inert, drastically extending the in vivo half-life.

  • The 5-Amino Vector: The primary amine at the 5-position serves as a highly reactive, unhindered nucleophile for cross-coupling or amidation, allowing for the rapid, modular assembly of the core API scaffold[4].

SAR Core N-(5-amino-2-chlorophenyl) methanesulfonamide Sub1 2-Chloro Substitution Core->Sub1 Sub2 Methanesulfonamide Core->Sub2 Sub3 5-Amino Group Core->Sub3 Effect1 Steric Locking & Metabolic Stability Sub1->Effect1 Prevents oxidation Effect2 Kinase Hinge H-Bonding Sub2->Effect2 Bioisostere Effect3 Vector for Cross-Coupling Sub3->Effect3 Scaffold building

SAR logic of N-(5-amino-2-chlorophenyl)methanesulfonamide in rational drug design.

Comparative Performance Analysis

To objectively validate the superiority of the 2-chloro intermediate, we synthesized a panel of model EGFR/TGF-βR1 kinase inhibitors using three different commercially available intermediates. The resulting APIs were evaluated for synthetic yield, target affinity, and microsomal stability.

IntermediateSynthetic Yield (Amidation)Model Kinase IC₅₀HLM Half-life (T₁/₂)Primary Liability
2-Chloro (CAS 1156530-66-3) 82%14 nM>120 minNone (Optimal Profile)
2-Methyl (CAS 56288-93-8) 85%18 nM28 minBenzylic Oxidation (CYP3A4)
2-Fluoro (CAS 123343-90-8) 78%145 nM>120 minPoor Steric Locking

Data Interpretation: The 2-chloro intermediate yields an API with a greater than 4-fold increase in metabolic half-life compared to the 2-methyl analog. Furthermore, it achieves this without sacrificing the critical binding affinity that is lost in the 2-fluoro analog (which suffers from a high IC₅₀ due to insufficient steric locking of the sulfonamide dihedral angle).

Experimental Validation Protocols

To ensure rigorous reproducibility, the following protocols represent a self-validating system for utilizing and testing this intermediate in a hit-to-lead workflow.

Protocol 1: Scaffold Assembly via Buchwald-Hartwig Amidation

Objective: Couple the 5-amino group of the intermediate with a heteroaryl bromide (core scaffold) while preventing competitive reactivity at the sulfonamide nitrogen. Causality Check: The methanesulfonamide proton is acidic (pKa ~9). Using a weak base (Cs₂CO₃) instead of a strong base (NaOtBu) prevents the deprotonation of the sulfonamide, ensuring exclusive chemoselectivity at the 5-amino position.

  • Preparation: In an oven-dried Schlenk flask, combine N-(5-amino-2-chlorophenyl)methanesulfonamide (1.0 equiv), the target heteroaryl bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Degas the suspension via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup & Self-Validation: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient). Validation Step: Run a ¹H-NMR spectrum of the purified product. The spectrum must show the complete disappearance of the primary amine protons (~5.2 ppm) while retaining the sharp singlet of the sulfonamide NH proton (~9.5 ppm), confirming absolute regioselectivity.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Objective: Validate the metabolic resistance of the synthesized 2-chloro API against CYP450 enzymes.

  • Incubation Setup: Prepare a 1 µM solution of the API in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation & Control: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Validation Step: Simultaneously run a parallel negative control assay without NADPH. This differentiates true enzymatic degradation from baseline chemical instability.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench the reaction immediately by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Plot ln(% remaining) vs. time to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

Workflow Step1 1. Scaffold Assembly (Buchwald-Hartwig Coupling) Step2 2. Purification & NMR (Regioselectivity Validation) Step1->Step2 Step3 3. In Vitro Validation (HLM Stability Assay) Step2->Step3 Step4 4. Target Binding (Kinase IC50 Profiling) Step3->Step4

Step-by-step experimental validation workflow for the 2-chloro intermediate.

Conclusion

For drug development programs targeting kinase hinge regions or carbonic anhydrase active sites, N-(5-amino-2-chlorophenyl)methanesulfonamide provides an optimal balance of synthetic tractability, conformational rigidity, and metabolic stability. By replacing traditional 2-methyl or 2-fluoro building blocks with this 2-chloro intermediate, medicinal chemists can bypass downstream pharmacokinetic liabilities and significantly accelerate the hit-to-lead optimization phase.

References

  • PubChemLite - N-(5-amino-2-chlorophenyl)methanesulfonamide (C7H9ClN2O2S). Université du Luxembourg. 3

  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Benchchem. 1

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry - ACS Publications. 4

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. 2

  • Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. DOI.org. 5

Sources

Validation

Introduction: The Critical Role of N-(5-amino-2-chlorophenyl)methanesulfonamide

Topic: Reference Standards for N-(5-amino-2-chlorophenyl)methanesulfonamide: A Critical Guide for Impurity Profiling in Kinase Inhibitor Development. In the high-stakes arena of small molecule drug development—particular...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for N-(5-amino-2-chlorophenyl)methanesulfonamide: A Critical Guide for Impurity Profiling in Kinase Inhibitor Development.

In the high-stakes arena of small molecule drug development—particularly for sulfonamide-based kinase inhibitors (e.g., BRAF/MEK inhibitors like Encorafenib analogs)—the integrity of your reference standards is non-negotiable. N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3) is a pivotal intermediate and a potential process-related impurity. Its structure—a 3-methanesulfonamido-4-chloroaniline core—serves as a critical scaffold for building complex heterocycles used in targeted oncology therapies.

For analytical scientists and CMC (Chemistry, Manufacturing, and Controls) teams, this compound presents a dual challenge:

  • As an Intermediate: It must be characterized with high precision to ensure the downstream quality of the API (Active Pharmaceutical Ingredient).

  • As an Impurity: It often represents a "des-fluoro" or "regio-isomeric" impurity in the synthesis of fluorinated kinase inhibitors, requiring detection limits in the ppm range.

This guide objectively compares the grades of reference standards available for this compound and provides a validated framework for its characterization, moving beyond simple "purity" to fitness-for-purpose .

The Landscape of Reference Standards: A Technical Comparison

Not all standards are created equal. Selecting the wrong grade for your development phase can lead to regulatory hold-ups (e.g., during IND/NDA filing) or catastrophic OOS (Out-of-Specification) results.

FeaturePrimary Reference Standard (Ph. Eur./USP/BAM) Secondary Analytical Standard (Certified) Research Grade (Reagent)
Intended Use GMP Release Testing , Calibration of Secondary StandardsRoutine QC , Method Validation, Stability StudiesEarly Discovery , Route Scouting, Feasibility
Purity (Assay) > 99.5% (Mass Balance/qNMR)> 98.0% (HPLC Area %)> 95.0% (HPLC Area %)
Characterization Full Orthogonal: 1H/13C NMR, IR, MS, HPLC, ROI, Water (KF), Residual Solvents (GC)Standard: HPLC, 1H NMR, MSBasic: HPLC or 1H NMR
Traceability Traceable to SI units or Pharmacopeial StandardsTraceable to Primary Standard (Internal or External)Vendor Certificate Only
Stability Data Full stress testing & long-term stability data availableLimited stability data (retest dates)None
Cost/Availability High / Custom Synthesis often requiredModerate / Commercial Vendors (e.g., Sigma, LGC)Low / Bulk Vendors

Scientist’s Insight:

Do not use Research Grade material for Method Validation (ICH Q2). The variable impurity profile in reagent-grade material (often containing up to 5% of the nitro-precursor or regioisomers) will skew your Response Factors (RF) and Linearity studies.

Technical Deep Dive: Characterization & Impurity Profiling

To qualify N-(5-amino-2-chlorophenyl)methanesulfonamide as a reference standard, you must prove its identity and purity using orthogonal methods .

A. Structural Identity (NMR & MS)
  • 1H NMR (DMSO-d6):

    • Mesyl Group: Look for a sharp singlet around δ 2.9–3.0 ppm (3H, -SO2CH3).

    • Amine Protons: Broad singlet around δ 5.0–5.5 ppm (2H, -NH2).

    • Sulfonamide Proton: Broad singlet around δ 9.0–9.5 ppm (1H, -NH-SO2-).

    • Aromatic Region: Distinct splitting pattern for the 1,2,4-substituted ring. The proton at position 6 (ortho to sulfonamide, meta to chloro) typically appears as a doublet or doublet-of-doublets around δ 7.0–7.5 ppm .

  • Mass Spectrometry (ESI+):

    • Parent Ion: [M+H]+ = 221.0 m/z (for 35Cl isotope).

    • Isotope Pattern: Distinct 3:1 ratio for 35Cl/37Cl (221/223 m/z).

    • Fragmentation: Loss of the methanesulfonyl group (-SO2Me) is a common neutral loss.

B. Purity Assessment (HPLC)

The primary challenge is separating this amine from its nitro-precursor (N-(5-nitro-2-chlorophenyl)methanesulfonamide) and potential regioisomers .

  • Critical Quality Attribute (CQA): The "des-amino" or "over-sulfonated" impurities.

  • Stability Warning: The free aniline (-NH2) is susceptible to oxidation. Standards should be stored under argon/nitrogen at -20°C.

Experimental Protocol: Validated HPLC Method for Impurity Profiling

This protocol is designed to separate N-(5-amino-2-chlorophenyl)methanesulfonamide from common synthetic byproducts.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (General).

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the Reference Standard in 10 mL of MeOH:Water (50:50). Sonicate for 5 mins.

  • System Suitability: Inject the standard 6 times. Requirement: RSD < 2.0% for Area and Retention Time.

  • Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL).

    
     must be > 0.999.[1]
    
  • Impurity Spiking: Spike the solution with the Nitro-precursor (N-(5-nitro-2-chlorophenyl)methanesulfonamide) to confirm resolution (

    
    ). The Nitro compound is less polar and will elute later than the Amine target.
    

Visualization: Synthesis & Analytical Logic

The following diagrams illustrate the synthesis pathway (origin of impurities) and the analytical decision tree for qualifying the standard.

Diagram 1: Synthesis Pathway & Impurity Origin

SynthesisPathway Start 2-Chloro-5-nitroaniline (Starting Material) Step1 Sulfonylation (+ MsCl, Pyridine) Start->Step1 Inter N-(5-nitro-2-chlorophenyl) methanesulfonamide (Major Intermediate) Step1->Inter Impurity2 Impurity B: Bis-sulfonamide (Over-reaction) Step1->Impurity2 Excess MsCl Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Impurity1 Impurity A: Unreacted Nitro Precursor Inter->Impurity1 Incomplete Reduction Product N-(5-amino-2-chlorophenyl) methanesulfonamide (Target Standard) Step2->Product

Caption: Synthesis pathway of N-(5-amino-2-chlorophenyl)methanesulfonamide showing origins of critical impurities (Nitro-precursor and Bis-sulfonamide).

Diagram 2: Reference Standard Qualification Workflow

QualificationWorkflow Raw Raw Material (Synthesized/Purchased) ID Identity Check (1H NMR, MS) Raw->ID Purity Purity Assessment (HPLC-UV) ID->Purity Decision Purity > 98.0%? Purity->Decision Fail Reject / Recrystallize Decision->Fail No Pass Secondary Qualification Decision->Pass Yes Water Water Content (Karl Fischer) Pass->Water Solvent Residual Solvents (GC-HS) Pass->Solvent Final Release as Reference Standard Water->Final Solvent->Final

Caption: Decision tree for qualifying a Reference Standard, ensuring identity, purity, and safety (solvent limits) before release.

References

  • Sigma-Aldrich. N-(5-amino-2-chlorophenyl)methanesulfonamide Product Specification (CAS 1156530-66-3).Link

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

  • PubChem. Compound Summary: N-(5-amino-2-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information.[2] Link

  • Journal of Medicinal Chemistry. Discovery of Encorafenib: A Potent, Selective BRAF Kinase Inhibitor. (Contextual reference for sulfonamide kinase inhibitor synthesis). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(5-amino-2-chlorophenyl)methanesulfonamide

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of N-(5-amino-2-chlorophenyl)methanesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

The subject of this guide, N-(5-amino-2-chlorophenyl)methanesulfonamide, is a compound that demands careful handling due to its chemical structure. It possesses a primary aromatic amine group and a chlorinated phenyl ring. Primary aromatic amines are a class of compounds that can be carcinogenic and are known to be harmful to aquatic life, necessitating their careful handling and disposal to prevent environmental contamination[1]. The presence of a chlorinated aromatic component also calls for specific disposal routes, as these compounds can be persistent and generate hazardous byproducts if not managed correctly.

This guide will walk you through the necessary precautions, waste collection, and preparation for disposal, ensuring your laboratory practices are not only scientifically sound but also safe and compliant.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling N-(5-amino-2-chlorophenyl)methanesulfonamide for any purpose, including disposal, it is imperative to be fully aware of its potential hazards. The Safety Data Sheet (SDS) is the primary source for this information. For compounds like this, which may cause skin and serious eye irritation, appropriate PPE is non-negotiable[2][3].

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient[4][5].

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use[4][5].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[3][6].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Always work in a well-ventilated area, preferably within a chemical fume hood[3][4][6].

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. N-(5-amino-2-chlorophenyl)methanesulfonamide waste should be treated as hazardous and segregated from non-hazardous and other types of chemical waste.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for N-(5-amino-2-chlorophenyl)methanesulfonamide solid waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid[3][6].

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(5-amino-2-chlorophenyl)methanesulfonamide"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container.

  • Solid Waste Collection:

    • For pure compound or residues: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust[2][3].

    • For contaminated materials (e.g., gloves, weigh boats, paper towels): Place these items in the same designated solid waste container.

  • Liquid Waste Collection:

    • If N-(5-amino-2-chlorophenyl)methanesulfonamide is in a solution, it should be collected in a separate, clearly labeled hazardous waste container for liquids.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Certain mixtures can create more hazardous substances or complicate the disposal process.

  • Spill Management: In the event of a spill, contain the material and clean it up using an inert absorbent material. The collected spill cleanup material is also considered hazardous waste and must be placed in the designated solid waste container[4][6].

Storage of Waste Prior to Disposal

Once collected, the hazardous waste container must be stored appropriately to await pickup by a licensed waste disposal company.

Storage Guidelines:

  • Secure Closure: Always keep the waste container tightly closed, except when adding waste[3][6].

  • Safe Location: Store the container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and away from sources of ignition[2][4].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal Procedure

The final step in the disposal process is the transfer of the waste to a licensed hazardous waste disposal facility. In a research or industrial setting, this is typically handled by the institution's EHS department or a contracted third-party service.

Your Responsibilities:

  • Follow Institutional Protocols: Adhere strictly to your organization's procedures for hazardous waste pickup. This may involve submitting an online request or filling out specific paperwork.

  • Provide Accurate Information: Ensure that all information on the waste label is accurate and complete. This is crucial for the disposal company to handle the waste safely and in accordance with regulations.

  • Do Not Attempt On-Site Treatment: Unless your facility is equipped and permitted for chemical treatment of hazardous waste, do not attempt to neutralize or chemically alter the waste yourself. The standard and safest procedure is to "dispose of contents/container to an approved waste disposal plant"[2][3][7].

The following flowchart illustrates the decision-making process for the proper disposal of N-(5-amino-2-chlorophenyl)methanesulfonamide waste in a laboratory setting.

Disposal_Workflow start Waste Generation (N-(5-amino-2-chlorophenyl)methanesulfonamide) assess_ppe Assess Hazards & Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe is_solid Is the waste solid or liquid? assess_ppe->is_solid collect_solid Collect in a labeled solid hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in a labeled liquid hazardous waste container is_solid->collect_liquid Liquid storage Store container in a designated satellite accumulation area collect_solid->storage collect_liquid->storage pickup Arrange for pickup by a licensed waste disposal service storage->pickup end_point Proper Disposal at an Approved Facility pickup->end_point

Caption: Disposal workflow for N-(5-amino-2-chlorophenyl)methanesulfonamide.

The Rationale Behind the Rigor: A Deeper Look at the Chemistry

The stringent procedures for disposing of N-(5-amino-2-chlorophenyl)methanesulfonamide are directly linked to its chemical structure.

  • Primary Aromatic Amine: This functional group is associated with potential carcinogenicity and mutagenicity[1][8]. When these compounds enter the environment, they can be toxic to aquatic organisms and may not readily biodegrade[1][8]. Incineration at high temperatures in a specialized facility is often the preferred disposal method to ensure complete destruction[9][10][11].

  • Chlorinated Aromatic Ring: Chlorinated organic compounds can be persistent in the environment and can form highly toxic dioxins and furans if incinerated improperly. Therefore, they must be handled by facilities with advanced emission control systems[12].

By following the detailed disposal procedures outlined in this guide, you are not just adhering to regulations; you are actively participating in the responsible stewardship of chemical substances, ensuring that your valuable research does not come at the cost of environmental health and safety.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sciencelab.com. (2014, November 11). Sulfanilamide SDS.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet.
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1981). Microbial Decomposition of Chlorinated Aromatic Compounds.
  • ChemicalBook. (2026, January 17). N-CYANOACETYLURETHANE Safety Data Sheet.
  • ECHEMI. (n.d.). Ethyl N-(2-cyanoacetyl)carbamate SDS.
  • MedchemExpress.com. (2022, September 23). Safety Data Sheet.
  • Clearsynth. (n.d.). N-(5-Amino-2,4-dimethylphenyl)methanesulfonamide.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Reem, A. A., & Rodayna, A. B. (2022). Tracking Aromatic Amines from Sources to Surface Waters.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-amino-2-chlorophenyl)methanesulfonamide

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the mechanism, and the outcome. However, the foundational pillar of successful and reproducible science is safe...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the mechanism, and the outcome. However, the foundational pillar of successful and reproducible science is safety. The compounds we handle, such as N-(5-amino-2-chlorophenyl)methanesulfonamide, are often novel entities with incompletely characterized toxicological profiles. This guide provides essential, field-tested safety and logistical information for its handling, ensuring that your primary focus can remain on your research, confident in the knowledge that you are protected. This is not merely a checklist; it is a framework for building a culture of safety and responsibility in your laboratory.

Hazard Assessment: Understanding the Risks of N-(5-amino-2-chlorophenyl)methanesulfonamide

N-(5-amino-2-chlorophenyl)methanesulfonamide is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] Understanding the specific nature of these hazards is the critical first step in selecting the appropriate Personal Protective Equipment (PPE). The primary risks are associated with direct contact and inhalation of the powdered compound.

The causality is direct: the irritant nature of the chemical necessitates a robust barrier to prevent contact with sensitive tissues like the skin, eyes, and respiratory tract. The potential for harm upon ingestion or inhalation underscores the need for stringent containment measures during handling.[1][3][4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2][3][5]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.[1][2][5][6]
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation.[4][5][6][7]
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.[3][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final, and most personal, line of defense against chemical exposure. Its effectiveness is entirely dependent on proper selection and consistent use. The following protocol is designed to provide comprehensive protection when handling N-(5-amino-2-chlorophenyl)methanesulfonamide.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place. All handling of N-(5-amino-2-chlorophenyl)methanesulfonamide in its solid, powdered form—especially weighing and transfers—must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize the generation and inhalation of dust.[4][8]

Tiered PPE Requirements

Primary Barrier: Skin and Body Protection The most common route of laboratory exposure is skin contact. A comprehensive barrier is non-negotiable.

  • Lab Coat/Gown: A long-sleeved lab coat is mandatory.[9] For tasks with a higher risk of spillage, such as handling larger quantities or preparing stock solutions, consider a fluid-resistant gown to prevent soak-through.

  • Gloves: Chemical-resistant, disposable gloves are required.[6][9]

    • Selection: Nitrile gloves provide adequate protection for incidental contact.[10] Always inspect gloves for tears or punctures before use.

    • Technique: Double-gloving is recommended when handling the pure solid. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.

    • Removal and Disposal: Never reuse disposable gloves. Remove them using the proper technique (peeling one off with the other, and then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste.

Secondary Barrier: Eye and Face Protection The eyes are extremely vulnerable to chemical irritants.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][11] This is critical for protecting against both airborne dust and accidental splashes.[6]

  • Face Shield: When handling larger quantities (>1g) of the solid or during procedures with a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Tertiary Barrier: Respiratory Protection While engineering controls are designed to prevent inhalation, respiratory protection may be required as a supplementary measure.

  • When to Use: A respirator is necessary if you are handling the compound outside of a functioning fume hood or if there is a visible generation of dust that cannot be contained.[4]

  • Selection: A NIOSH-approved air-purifying respirator with an N95 filter or higher is recommended for protection against solid particulates.[8] Note that proper use of a respirator requires a formal respiratory protection program, including fit-testing and training.[12]

Operational Plan: A Workflow for Safe Handling

A systematic approach to handling this compound is crucial, from the moment it arrives in the lab to its final disposal.

cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receiving Receiving: Inspect container integrity. Verify labeling. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Upon receipt Don_PPE Don Appropriate PPE: - Goggles & Lab Coat - Double Nitrile Gloves - Respirator (if needed) Storage->Don_PPE Weighing Weighing & Preparation: Use chemical fume hood. Avoid generating dust. Don_PPE->Weighing Experiment Experimental Use: Handle with care. Keep vessels closed. Weighing->Experiment Waste Waste Collection: Collect excess reagent and contaminated materials in a labeled, sealed container. Experiment->Waste Decon Decontamination: Clean work surfaces and equipment thoroughly. Waste->Decon Disposal Disposal: Dispose of as hazardous chemical waste via approved waste disposal plant. Decon->Disposal

Caption: Safe handling workflow for N-(5-amino-2-chlorophenyl)methanesulfonamide.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Don PPE: Put on your lab coat, chemical splash goggles, and double-nitrile gloves as described in the Core Directive.

  • Weighing: Allow the container to reach room temperature before opening to prevent condensation.[13] Carefully weigh the desired amount of the solid compound onto a weigh boat inside the fume hood. Minimize the creation of dust by using smooth, deliberate motions.

  • Dissolution: Add the solvent to your reaction vessel first, then carefully add the weighed solid to the solvent to prevent powder from becoming airborne.

  • Cleanup: After use, promptly and securely close the primary container.[1][2] Decontaminate the spatula and work surface. Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

Spill Management

In the event of a spill, remain calm and execute the following procedure:

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

  • Protect: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain & Clean: For a small, contained spill (e.g., inside a fume hood), gently cover the spill with an absorbent material.[3] Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[1][11] Avoid dry sweeping, which can aerosolize the powder.

  • Decontaminate: Thoroughly clean the spill area with soap and water.[3]

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle.

  • Chemical Waste: All excess solid compound and solutions containing N-(5-amino-2-chlorophenyl)methanesulfonamide must be collected in a clearly labeled, sealed hazardous waste container.[11][14]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as solid hazardous chemical waste.[15]

  • Disposal Route: All waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2][3][9][11] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[11]

Emergency Response: A Self-Validating Protocol

In the case of an exposure, immediate and correct action is vital. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[1][6]

cluster_actions Start Exposure Event Occurs Assess Assess Exposure Type Start->Assess Skin Skin Contact: - Remove contaminated clothing. - Wash with soap & water for 15+ min. - Seek medical attention if irritation persists. Assess->Skin Skin Eyes Eye Contact: - Immediately flush with water for 15+ min. - Hold eyelids open. - Remove contact lenses. - Seek immediate medical attention. Assess->Eyes Eyes Inhalation Inhalation: - Move to fresh air. - Seek medical attention if symptoms occur. Assess->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth with water. - DO NOT induce vomiting. - Seek immediate medical attention. Assess->Ingestion Ingestion End Report Incident Skin->End Eyes->End Inhalation->End Ingestion->End

Caption: Emergency response workflow for chemical exposure.

  • If on Skin: Immediately drench the affected area with water.[16] Remove all contaminated clothing and wash the skin thoroughly with soap and plenty of water.[1][2][3] Seek medical attention if skin irritation develops or persists.[3]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[16][17] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • If Inhaled: Move the affected person to fresh air and keep them comfortable for breathing.[1][2][7] If symptoms such as respiratory irritation occur, seek medical attention.

  • If Swallowed: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[17] Call a poison control center or seek immediate medical attention.[3][18]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system where safety is not an afterthought but an intrinsic part of the scientific process. This commitment protects you, your colleagues, and the integrity of your research.

References

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